molecular formula C16H27NO6 B1674306 Gabapentin Enacarbil CAS No. 478296-72-9

Gabapentin Enacarbil

Cat. No.: B1674306
CAS No.: 478296-72-9
M. Wt: 329.39 g/mol
InChI Key: TZDUHAJSIBHXDL-UHFFFAOYSA-N
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Description

Gabapentin enacarbil is a carbamate ester that is the N-[1-(isobutyryloxy)ethoxy]carbonyl derivative of [1-(aminomethyl)cyclohexyl]acetic acid. The prodrug for gabapentin, used for treatment of neuropathic pain and restless legs syndrome. It has a role as a prodrug, an anticonvulsant and a calcium channel blocker. It is a monocarboxylic acid, a carbamate ester, a carboxylic ester and an acetal. It is functionally related to a gamma-aminobutyric acid and a gabapentin.
This compound is marketed under the name Horizant. It is a prodrug of gabapentin, and indicated in adults for the treatment of Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN).
This compound is a long acting form of gabapentin that is used for restless leg syndrome and for painful postherpetic neuropathy. This compound and gabapentin are associated with a low rate of transient serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for neuralgia and restless legs syndrome and has 4 investigational indications.
See also: Gabapentin (has active moiety).

Properties

IUPAC Name

2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDUHAJSIBHXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870359
Record name Gabapentin enacarbil
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Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Solubility of 0.5 mg/mL in water
Record name Gabapentin enacarbil
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CAS No.

478296-72-9
Record name Gabapentin enacarbil
Source CAS Common Chemistry
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Record name Gabapentin enacarbil [USAN:INN]
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Record name Gabapentin enacarbil
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Record name Gabapentin enacarbil
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Record name GABAPENTIN ENACARBIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Melting onset of about 64°C.
Record name Gabapentin enacarbil
Source DrugBank
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Foundational & Exploratory

The Journey of a Prodrug: An In-depth Technical Guide to the In Vivo Hydrolysis and Conversion of Gabapentin Enacarbil to Gabapentin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo hydrolysis and conversion of gabapentin enacarbil to its active form, gabapentin. This compound was designed as a prodrug to overcome the pharmacokinetic limitations of gabapentin, such as saturable absorption and high inter-patient variability.[1] This document details the metabolic pathway, absorption mechanisms, quantitative pharmacokinetic data, and the experimental protocols used to elucidate these processes.

Mechanism of Absorption and Conversion

This compound is absorbed from the gastrointestinal tract and then rapidly converted to gabapentin by non-specific esterases.[2] This conversion primarily occurs in the enterocytes and to a lesser extent in the liver.[2][3] Unlike gabapentin, which is absorbed by a low-capacity L-type amino acid transporter found mainly in the upper small intestine, this compound utilizes high-capacity nutrient transporters, including the monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT).[3][4] These transporters are expressed throughout the intestinal tract, allowing for more efficient and sustained absorption.[3]

The hydrolysis of this compound yields gabapentin and three byproducts: isobutyric acid, acetaldehyde, and carbon dioxide.[4] Both acetaldehyde and isobutyric acid are generally regarded as safe (GRAS) by the FDA.[4] This efficient conversion process results in low and transient systemic exposure to the intact prodrug.[5]

cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation This compound This compound MCT-1 MCT-1 This compound->MCT-1 Active Transport SMVT SMVT This compound->SMVT Active Transport Hydrolysis Non-specific Esterases MCT-1->Hydrolysis SMVT->Hydrolysis Gabapentin_int Gabapentin Hydrolysis->Gabapentin_int Byproducts Isobutyric Acid Acetaldehyde CO2 Hydrolysis->Byproducts Gabapentin_circ Gabapentin Gabapentin_int->Gabapentin_circ Absorption

Caption: Absorption and Hydrolysis of this compound. (Max Width: 760px)

Quantitative Pharmacokinetic Data

The prodrug strategy for this compound results in a significantly improved pharmacokinetic profile compared to gabapentin. This includes higher bioavailability, dose-proportional exposure, and reduced inter-individual variability. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Bioavailability of Gabapentin from this compound vs. Gabapentin

FormulationDoseConditionBioavailability (%)Reference
This compound350 mg-82.9[4]
This compound2800 mg-79.7[4]
This compound (SR)1200 mgFasted46.5[4]
This compound (SR)1200 mgFed73.7[4]
Gabapentin200 mg-65.2[4]
Gabapentin1400 mg-26.5[4]
Gabapentin600 mgFasted37.7[4]
This compound1200 mgHealthy Adults (pooled)74.1 (mean)[3]
Gabapentin600 mgHealthy Adults49.3 (mean)[3]

Table 2: Pharmacokinetic Parameters of Gabapentin after Administration of this compound (1200 mg) in Healthy Adults (Mean Values)

StudyCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Bioavailability (%)Reference
Study 16.48.270.868.4[3]
Study 27.95.2109.482.9[3]
Study 37.57.398.675.8[3]
Study 47.17.592.572.1[3]
Study 56.97.885.964.8[3]
Study 67.67.2102.180.6[3]

Table 3: Dose Proportionality of Gabapentin Exposure from this compound

This compound Dose (mg)Gabapentin Equivalent (mg)Gabapentin AUC (µg·h/mL)Reference
350182Proportional Increase[6]
28001460Proportional Increase[6]

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical and clinical evaluation of this compound's in vivo conversion. While specific parameters may vary between individual studies, the following represents a general framework.

In Vivo Pharmacokinetic Studies in Animal Models (Rat)

Objective: To determine the pharmacokinetic profile and bioavailability of gabapentin following oral administration of this compound.

Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.[7]

  • Housing: Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

  • Acclimatization: A period of at least one week is recommended for acclimatization before the study.

Dosing:

  • Formulation: this compound is suspended or dissolved in a suitable vehicle, such as water or a methylcellulose solution.

  • Administration: A single dose is administered via oral gavage using a feeding needle.[7] The volume is typically between 10-20 mL/kg.[8]

Blood Sampling:

  • Route: Blood samples are collected from the jugular vein or carotid artery.[9]

  • Schedule: A typical blood collection schedule includes time points at 0 (pre-dose), 1, 5, 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, 720, and 1440 minutes post-dose.[9]

  • Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma, which is then stored at -20°C or lower until analysis.

Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Oral_Gavage Oral Gavage Administration Animal_Acclimatization->Oral_Gavage Dose_Preparation Dose Preparation (this compound in Vehicle) Dose_Preparation->Oral_Gavage Blood_Sampling Serial Blood Sampling (e.g., Jugular Vein) Oral_Gavage->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) Sample_Analysis->PK_Analysis

Caption: Experimental Workflow for In Vivo Pharmacokinetic Study. (Max Width: 760px)
Quantification of Gabapentin in Biological Matrices by LC-MS/MS

Objective: To accurately quantify the concentration of gabapentin in plasma or serum samples.

Sample Preparation (Protein Precipitation):

  • To a 200 µL aliquot of plasma, add 50 µL of an internal standard solution (e.g., metformin or a deuterated gabapentin analog).[10]

  • Add 500 µL of cold acetonitrile to precipitate proteins.[10]

  • Vortex the mixture for approximately 15-40 seconds.[10][11]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a clean tube for analysis.

LC-MS/MS System and Conditions:

  • HPLC System: A standard HPLC system capable of gradient or isocratic elution.

  • Column: A C8 or C18 reversed-phase column is typically used (e.g., Luna-C8, 150 x 4.6 mm, 5 µm).[10][11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[10] The composition can be isocratic or a gradient.

  • Flow Rate: Typically around 0.2 to 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is common.

  • Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for gabapentin (e.g., m/z 172.1 → 154.1) and the internal standard.[3]

In Vitro Hydrolysis Assay

Objective: To assess the rate and extent of this compound conversion to gabapentin in the presence of esterases from relevant tissues.

Preparation of Tissue Homogenates/S9 Fractions:

  • Tissues such as the small intestine and liver from preclinical species (e.g., rats) or humans are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • The homogenate is then centrifuged at 9000 x g to obtain the S9 fraction (supernatant), which contains both microsomal and cytosolic enzymes.

Incubation:

  • The S9 fraction is diluted to a specific protein concentration (e.g., 1 mg/mL) in the incubation buffer.[5]

  • This compound is added to the S9 fraction at a defined concentration.

  • The mixture is incubated at 37°C in a shaking water bath.[5]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

Analysis:

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining this compound and the formed gabapentin.

  • The rate of hydrolysis and the half-life of the prodrug are then calculated.

Conclusion

The development of this compound as a prodrug of gabapentin represents a successful strategy to improve the oral delivery and pharmacokinetic properties of the parent drug. By utilizing high-capacity nutrient transporters for absorption and undergoing efficient enzymatic hydrolysis, this compound provides dose-proportional and predictable systemic exposure to gabapentin, with lower inter-individual variability compared to oral gabapentin administration. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of such prodrugs, from in vivo pharmacokinetic assessments to the analytical methods required for their quantification. This comprehensive understanding is crucial for researchers and professionals involved in the discovery and development of new therapeutic agents.

References

The Pharmacodynamics of Sustained Gabapentin Exposure from Gabapentin Enacarbil: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of sustained gabapentin exposure achieved through the administration of gabapentin enacarbil. This compound, a prodrug of gabapentin, was designed to overcome the pharmacokinetic limitations of its parent compound, offering more predictable and sustained therapeutic effects. This document delves into its mechanism of action, key clinical findings in restless legs syndrome (RLS) and postherpetic neuralgia (PHN), and detailed methodologies of pivotal clinical trials.

Core Mechanism of Action

This compound is an inactive molecule that undergoes rapid conversion to the active drug, gabapentin, by non-specific esterases in the gastrointestinal tract and liver.[1][2] The pharmacodynamic effects of this compound are therefore attributable to gabapentin.

The primary mechanism of action of gabapentin is the modulation of voltage-gated calcium channels (VGCCs) in the central nervous system.[3] Specifically, gabapentin binds with high affinity to the alpha-2-delta (α2δ) auxiliary subunit of these channels.[4][5] This binding is crucial for its therapeutic effects. The α2δ subunit is involved in the trafficking and function of VGCCs.[5] By binding to the α2δ-1 subunit, gabapentin is thought to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, from presynaptic nerve terminals.[4] This modulation of neuronal excitability is believed to underlie its efficacy in treating neuropathic pain and RLS.[4] It is important to note that despite its structural similarity to gamma-aminobutyric acid (GABA), gabapentin does not bind to GABA receptors nor does it affect GABA synthesis or uptake.[2]

Signaling Pathway and Metabolic Conversion

The following diagrams illustrate the metabolic conversion of this compound and its subsequent mechanism of action.

cluster_absorption Gastrointestinal Lumen & Enterocyte cluster_metabolism Systemic Circulation GE This compound MCT1 MCT-1 Transporter GE->MCT1 Active Transport SMVT SMVT Transporter GE->SMVT Active Transport GE_absorbed Absorbed This compound MCT1->GE_absorbed SMVT->GE_absorbed Gabapentin Gabapentin (Active Drug) GE_absorbed->Gabapentin Hydrolysis Esterases Non-specific Esterases

Caption: Metabolic Conversion of this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin a2d α2δ-1 Subunit Gabapentin->a2d Binds to Release Neurotransmitter Release Gabapentin->Release Inhibits VGCC Voltage-Gated Calcium Channel a2d->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Vesicle Synaptic Vesicle (contains Glutamate, Substance P) Ca_influx->Vesicle Triggers Vesicle->Release Leads to Neurotransmitters Excitatory Neurotransmitters Release->Neurotransmitters Receptors Receptors Neurotransmitters->Receptors Binds to Signal Postsynaptic Signal Receptors->Signal Generates

Caption: Gabapentin's Mechanism of Action at the Synapse.

Pharmacodynamic Effects in Restless Legs Syndrome (RLS)

Sustained exposure to gabapentin via this compound has demonstrated significant efficacy in the treatment of moderate-to-severe primary RLS. Clinical trials have consistently shown improvements in the core symptoms of RLS, as well as associated features like sleep disturbance and pain.

Quantitative Efficacy Data in RLS

The following table summarizes key efficacy data from pivotal, 12-week, randomized, double-blind, placebo-controlled clinical trials in patients with moderate-to-severe primary RLS.

EndpointThis compound 600 mgThis compound 1200 mgPlacebo
Change from Baseline in IRLS Total Score
PIVOT RLS II (XP053)[6]-4.3 (p < 0.0001 vs placebo)-3.5 (p = 0.0015 vs placebo)-
Phase III Trial[1]--13.2-8.8
CGI-I Responder Rate
PIVOT RLS II (XP053)[6]72.8% (p < 0.0001 vs placebo)77.5% (p < 0.0001 vs placebo)44.8%
Phase III Trial[1]-76.1%38.9%
Patients Reporting "Much Improved" or "Very Much Improved" on CGI-I [1]-79.5%14.7%
Patients with No RLS Symptoms over 24-hour Assessment at End of Study [1]->50%18%

IRLS: International Restless Legs Scale; CGI-I: Clinical Global Impression-Improvement. P-values are in comparison to the placebo group.

Long-term, open-label extension studies have shown that the improvements in RLS symptoms are maintained for up to 52 weeks of treatment with this compound.[7]

Pharmacodynamic Effects in Postherpetic Neuralgia (PHN)

This compound is also effective in the management of neuropathic pain associated with PHN. Clinical studies have demonstrated significant pain relief compared to placebo.

Quantitative Efficacy Data in PHN

The table below presents key findings from a 14-week, randomized, double-blind, placebo-controlled study in adults with PHN.

EndpointThis compound 1200 mg/dayThis compound 2400 mg/dayThis compound 3600 mg/dayPlacebo
Adjusted Mean Change from Baseline in 24-hour Average Pain Intensity Score [8]-2.47-2.36-2.72-1.66
Statistical Significance vs Placebo [8]p = 0.013p < 0.05p < 0.05-
Percentage of Patients with ≥30% Improvement in 24-hour Average Pain Intensity [9]54%59%60%42%

Pain intensity was measured on a numerical rating scale.

Experimental Protocols of Key Clinical Trials

The following sections detail the methodologies of the pivotal clinical trials that established the pharmacodynamic profile of this compound.

Experimental Workflow for Pivotal RLS and PHN Trials

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis Screening Screening & Washout Baseline Baseline Assessment (e.g., IRLS, Pain Score) Screening->Baseline Randomization Randomization Baseline->Randomization Group_GE This compound (e.g., 600mg, 1200mg) Randomization->Group_GE Group_PBO Placebo Randomization->Group_PBO Titration Dose Titration (if applicable) Group_GE->Titration Group_PBO->Titration Maintenance Maintenance Treatment (e.g., 12 weeks) Titration->Maintenance Endpoint End-of-Treatment Assessment Maintenance->Endpoint Taper Dose Tapering Endpoint->Taper Analysis Statistical Analysis (Primary & Secondary Endpoints) Taper->Analysis

Caption: Generalized Experimental Workflow.
Pivotal Restless Legs Syndrome Trial (PIVOT RLS II / XP053)[7][11]

  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults aged 18 years and older with moderate-to-severe primary RLS, defined by an International Restless Legs Scale (IRLS) total score of ≥15. Patients were required to have RLS symptoms for at least 4 of the 7 consecutive evenings/nights during the baseline period. Key exclusion criteria included other sleep disorders that could affect the assessment of RLS, and certain neurological diseases.[10]

  • Dosing Regimens: Patients were randomized (1:1:1) to receive this compound 1200 mg, this compound 600 mg, or placebo, administered once daily at approximately 5:00 PM with food.

  • Pharmacodynamic Endpoints:

    • Primary:

      • Change from baseline to week 12 in the IRLS total score.

      • Proportion of responders on the investigator-rated Clinical Global Impression-Improvement (CGI-I) scale at week 12.

    • Secondary: Included assessments of sleep quality and duration using the Post-Sleep Questionnaire, Pittsburgh Sleep Diary, and the Medical Outcomes Study Sleep Scale.

  • Statistical Analysis: The primary efficacy analyses were conducted on the modified intent-to-treat population. The change from baseline in IRLS total score was analyzed using an analysis of covariance (ANCOVA) model. The proportion of CGI-I responders was analyzed using a Cochran-Mantel-Haenszel test.

Pivotal Postherpetic Neuralgia Trial (PXN110748)[9]
  • Study Design: A 14-week, randomized, double-blind, parallel-group, placebo-controlled study.

  • Patient Population: Adults with a diagnosis of PHN and a 24-hour average pain intensity score of ≥4.0 on an 11-point numerical rating scale (NRS) at baseline.

  • Dosing Regimens: Following a 1-week up-titration period, patients received one of three maintenance doses of this compound (1200 mg/day, 2400 mg/day, or 3600 mg/day) or placebo for 12 weeks. This was followed by a 1-week tapering period.

  • Pharmacodynamic Endpoints:

    • Primary: Change from baseline to the end of the 12-week maintenance treatment in the mean 24-hour average pain intensity score.

    • Secondary: Included improvements in daytime and nighttime average pain intensity scores, and the proportion of patients with a ≥30% improvement in pain scores.

  • Statistical Analysis: The primary endpoint was analyzed comparing each this compound dose group with the placebo group. Exposure-response modeling was also conducted.

Summary and Conclusion

The sustained exposure to gabapentin provided by its prodrug, this compound, results in significant and clinically meaningful pharmacodynamic effects in the treatment of moderate-to-severe primary RLS and PHN. The mechanism of action, centered on the modulation of the α2δ subunit of voltage-gated calcium channels, leads to a reduction in neuronal hyperexcitability. The enhanced pharmacokinetic profile of this compound translates to consistent and dose-proportional gabapentin exposure, which underpins its robust efficacy and generally well-tolerated safety profile. The data from rigorous, placebo-controlled clinical trials provide strong evidence for the therapeutic utility of this compound in these neurological conditions. The most common adverse events observed in clinical trials were somnolence and dizziness.[3][8] This guide provides a foundational understanding for researchers and drug development professionals working with this compound and in the broader field of neurology and pain management.

References

A Technical Guide to the Chemical Synthesis and Purification of Gabapentin Enacarbil for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of gabapentin enacarbil, a prodrug of the anticonvulsant and analgesic agent gabapentin. Designed for enhanced pharmacokinetic properties, this compound offers improved absorption and bioavailability over its parent compound. This document details synthetic routes, purification protocols, and analytical methods relevant to the preparation of this compound for research purposes.

Introduction: The Rationale for this compound

Gabapentin, while an effective therapeutic agent, exhibits saturable absorption in the gastrointestinal tract, leading to variable and dose-dependent bioavailability.[1] this compound was developed to overcome these limitations. As a prodrug, it is absorbed throughout the intestine by high-capacity nutrient transporters before being rapidly hydrolyzed by non-specific esterases in the body to release the active drug, gabapentin.[2][3] This mechanism provides more predictable and sustained exposure to gabapentin.

Mechanism of Action

This compound's therapeutic effects are attributable to the action of its active metabolite, gabapentin. Gabapentin modulates the activity of voltage-gated calcium channels by binding to the α2δ-1 subunit, which is crucial for neurotransmitter release.[4][5] This interaction is believed to reduce neuronal excitability, thereby alleviating symptoms of neuropathic pain and restless legs syndrome.[4][5]

Below is a diagram illustrating the prodrug activation and mechanism of action of this compound.

This compound Mechanism of Action cluster_absorption Absorption and Activation cluster_action Pharmacological Action This compound This compound Intestinal Lumen Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte High-Capacity Transporters (MCT-1, SMVT) Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation Hydrolysis by Non-specific Esterases Gabapentin (Active Drug) Gabapentin (Active Drug) Systemic Circulation->Gabapentin (Active Drug) α2δ-1 Subunit of\nVoltage-Gated Ca2+ Channels α2δ-1 Subunit of Voltage-Gated Ca2+ Channels Gabapentin (Active Drug)->α2δ-1 Subunit of\nVoltage-Gated Ca2+ Channels Binding Reduced Neurotransmitter\nRelease Reduced Neurotransmitter Release α2δ-1 Subunit of\nVoltage-Gated Ca2+ Channels->Reduced Neurotransmitter\nRelease Modulation

Caption: Prodrug activation and mechanism of action of this compound.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported, primarily in patent literature. These methods generally involve the reaction of gabapentin or a protected form of gabapentin with an activated carbonate derivative. Below are two representative synthetic strategies.

Synthesis via Direct Acylation of Gabapentin

One common approach involves the direct reaction of gabapentin with a pre-formed acyloxyalkyl carbonate, such as 1-(isobutyryloxy)ethyl 4-nitrophenyl carbonate (AEC-NP).

Step 1: Preparation of 1-Chloroethyl 4-nitrophenyl carbonate (CEC-NP)

  • Combine 4-nitrophenol and a suitable solvent (e.g., toluene) in a reaction vessel.

  • Add a base, such as triethylamine (TEA) or tributylamine (TBA).

  • Add 1-chloroethyl chloroformate to the mixture.

  • Stir the reaction at room temperature for 30 minutes to 10 hours.[6]

Step 2: Preparation of 1-(Isobutyryloxy)ethyl 4-nitrophenyl carbonate (AEC-NP)

  • Combine the prepared CEC-NP with isobutyric acid.

  • Add a coupling agent, such as zinc oxide (ZnO).[7]

  • Heat the reaction mixture, for example, to 60°C.[7]

Step 3: Synthesis of this compound

  • Combine gabapentin with a solvent such as toluene.[6]

  • Add a base, for instance, potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).[6]

  • Add the previously synthesized AEC-NP to the reaction mixture.[6]

  • Stir the reaction to completion.

The overall synthetic workflow is depicted in the following diagram.

This compound Synthesis Workflow 1 Gabapentin Gabapentin Reaction Mixture Reaction Mixture Gabapentin->Reaction Mixture AEC-NP AEC-NP AEC-NP->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Mixture Crude this compound Crude this compound Reaction Mixture->Crude this compound Stirring

Caption: Synthesis of this compound via direct acylation.

Synthesis via a Protected Gabapentin Intermediate

To minimize side reactions, a protected form of gabapentin, such as gabapentin benzyl ester, can be used. This is then coupled with an appropriate reagent, followed by deprotection.

Step 1: Preparation of Gabapentin Benzyl Ester Hydrochloride

  • React 1,1-cyclohexanediacetic acid with acetic anhydride in a suitable solvent like toluene at 95-100°C for approximately 3 hours to form the anhydride.[1]

  • After workup, treat the anhydride with benzyl alcohol at 95-100°C for about 15 hours.[1]

  • The resulting monoester is then converted to the corresponding monoamide.

  • A Hofmann rearrangement of the monoamide yields gabapentin benzyl ester.

  • The product is isolated as the hydrochloride salt with a purity of over 99.5% by HPLC.[1]

Step 2: Coupling and Deprotection

  • Couple the gabapentin benzyl ester with 1-carboxyoxyethyl isobutyrate using a suitable coupling reagent to form the benzyl ester of this compound.[1]

  • Cleave the benzyl protecting group to yield the final product, this compound.[1]

Quantitative Data for Synthesis

The following table summarizes reported yields for some of the synthetic steps. Note that yields can vary significantly based on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductReported YieldReference
Preparation of Gabapentin Benzyl Ester HCl1,1-Cyclohexanediacetic acidGabapentin Benzyl Ester HCl>80g from 100g starting material[1]
Synthesis of an Intermediate (Compound 4)Allyl 1-aminomethyl-1-cyclohexane acetate HClAllyl 1 {[(α-isobutanoyloxyethoxy)carbonyl]aminomethyl}-1-cyclohexane acetate~80-95%[5]
Synthesis of this compoundp-NitrophenolThis compound36% (overall)[2]

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. Common methods include acidic extraction, recrystallization, and column chromatography.

Acidic Extraction

This technique is often employed to remove basic impurities or to isolate the product. A typical procedure involves dissolving the crude product in an organic solvent and washing with an acidic aqueous solution.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cooling in an ice bath can increase the yield of the purified crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

The following table lists some solvent systems that have been reported for the recrystallization of this compound.

Solvent SystemTemperature ProfileReference
HeptaneDissolve at 70°C, then cool to room temperature[8]
Ethyl acetate:Heptane (1:10)Dissolve at 60°C, then cool to 4°C[8]
Column Chromatography

For higher purity requirements, column chromatography can be employed. This method separates compounds based on their differential adsorption to a stationary phase.

  • Prepare a column with a suitable stationary phase (e.g., silica gel).

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent system, collecting fractions.

  • Monitor the fractions by a suitable analytical technique (e.g., TLC or HPLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

A patent mentions the use of a cross-linked dextran gel column (e.g., Sephadex LH-20) with toluene or a toluene/hexane solution as the eluent.[6]

The general workflow for purification is illustrated below.

This compound Purification Workflow Crude Product Crude Product Acidic Extraction Acidic Extraction Crude Product->Acidic Extraction Optional Recrystallization Recrystallization Acidic Extraction->Recrystallization Column Chromatography Column Chromatography Recrystallization->Column Chromatography For high purity Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: General purification workflow for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and quantifying impurities.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile).[4][9]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 215 nm).[10][11]

  • Flow Rate: Typically around 1.0 mL/min.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

¹H NMR: The proton NMR spectrum of this compound will show characteristic peaks for the cyclohexyl, aminomethyl, acetic acid, and the enacarbil promoiety protons.

¹³C NMR: The carbon NMR spectrum will similarly display signals corresponding to all the carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound (329.39 g/mol ).

The following table summarizes the key analytical techniques and their purpose.

Analytical TechniquePurpose
HPLCPurity assessment and impurity quantification
¹H NMRStructural confirmation
¹³C NMRStructural confirmation
Mass SpectrometryMolecular weight determination

Conclusion

The synthesis and purification of this compound for research purposes can be achieved through various published methods, primarily found in patent literature. Careful selection of the synthetic route and purification strategy is crucial to obtain a product of high purity. The protocols and data presented in this guide provide a solid foundation for researchers to produce and characterize this compound in a laboratory setting. Adherence to good laboratory practices and thorough analytical characterization are paramount to ensure the quality and reliability of the synthesized compound for subsequent research applications.

References

An In-depth Technical Guide on the Binding Affinity of Gabapentin Enacarbil for the Alpha-2-Delta Subunit of Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin enacarbil is a prodrug of gabapentin, designed for enhanced pharmacokinetic properties. Its therapeutic effects, particularly in the management of neuropathic pain and restless legs syndrome, are mediated through the binding of its active form, gabapentin, to the α2δ subunit of voltage-gated calcium channels (VGCCs). This technical guide provides a comprehensive overview of the binding affinity of gabapentin for the α2δ subunits, details the experimental protocols used to determine these interactions, and illustrates the underlying molecular mechanisms.

Mechanism of Action

This compound is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterases in the intestine and liver to form gabapentin. Gabapentin does not directly modulate the pore of the calcium channel. Instead, it binds to the extracellular α2δ auxiliary subunit of VGCCs. This binding is crucial for its mechanism of action, which is thought to involve the disruption of the trafficking of the α1 pore-forming subunit to the plasma membrane, leading to a reduction in the density of functional calcium channels at the presynaptic terminal. This, in turn, attenuates the influx of calcium and subsequent release of excitatory neurotransmitters.

Quantitative Binding Affinity Data

The binding affinity of gabapentin for the different isoforms of the α2δ subunit has been quantified using radioligand binding assays. The dissociation constant (Kd), a measure of the affinity of a ligand for its receptor, is a key parameter in these studies. A lower Kd value indicates a higher binding affinity.

LigandSubunitDissociation Constant (Kd)Source Organism for Subunit
Gabapentinα2δ-159 nMRecombinant
Gabapentinα2δ-2153 nMRecombinant
Gabapentinα2δ-3No significant bindingRecombinant

Data compiled from publicly available research.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of gabapentin for the α2δ subunits is typically performed using a radioligand binding assay. The following is a representative protocol based on established methodologies.

Membrane Preparation from Porcine Brain
  • Homogenization: Porcine cerebral cortex is homogenized in a cold buffer (e.g., 10 mM HEPES, pH 7.4) using a Potter-Elvehjem homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

  • Ultracentrifugation: The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g for 60 minutes) to pellet the synaptic plasma membranes.

  • Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that might interfere with the binding assay.

  • Protein Quantification: The final membrane pellet is resuspended in a known volume of buffer, and the protein concentration is determined using a standard method, such as the Bradford or BCA assay. The membrane preparation is then stored at -80°C until use.

Saturation Binding Assay
  • Incubation: Aliquots of the membrane preparation (containing a fixed amount of protein, e.g., 100-200 µg) are incubated in a series of tubes with increasing concentrations of the radioligand, [3H]gabapentin. The incubation is carried out in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Determination of Non-Specific Binding: A parallel set of tubes is prepared, which, in addition to the radioligand, contains a high concentration of a non-labeled competitor that binds to the same site (e.g., unlabeled gabapentin or (S)-3-isobutyl-γ-aminobutyric acid). This measures the non-specific binding of the radioligand to components other than the target receptor.

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: The radioactivity trapped on the filters, which represents the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

Signaling Pathway and Mechanism of Action

GABAPENTIN_MECHANISM cluster_prodrug Gastrointestinal Tract & Liver cluster_neuron Presynaptic Neuron Gabapentin\nEnacarbil Gabapentin Enacarbil Esterases Esterases Gabapentin\nEnacarbil->Esterases Hydrolysis Gabapentin\n(Active Form) Gabapentin (Active Form) Esterases->Gabapentin\n(Active Form) VGCC Voltage-Gated Calcium Channel (VGCC) (α1 + α2δ subunits) Gabapentin\n(Active Form)->VGCC Binds to α2δ subunit Gabapentin\n(Active Form)->VGCC Ca2_influx Ca²⁺ Influx VGCC->Ca2_influx VGCC->Ca2_influx Inhibits Vesicle Synaptic Vesicle (with Neurotransmitters) Ca2_influx->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release

Caption: Mechanism of Action of this compound.

Experimental Workflow: Radioligand Binding Assay

BINDING_ASSAY_WORKFLOW Start Start Membrane_Prep Membrane Preparation (e.g., from Porcine Brain) Start->Membrane_Prep Incubation Incubation with [3H]Gabapentin Membrane_Prep->Incubation Total_Binding Total Binding Tubes (Membrane + [3H]Gabapentin) Incubation->Total_Binding Nonspecific_Binding Nonspecific Binding Tubes (Membrane + [3H]Gabapentin + excess unlabeled Gabapentin) Incubation->Nonspecific_Binding Filtration Rapid Vacuum Filtration (Separates bound from free ligand) Total_Binding->Filtration Nonspecific_Binding->Filtration Counting Liquid Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Specific Binding, Kd, and Bmax) Counting->Analysis End End Analysis->End

Caption: Experimental Workflow for a Radioligand Binding Assay.

References

An In-depth Technical Guide to Gabapentin Enacarbil: Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of gabapentin enacarbil, a prodrug of gabapentin. The information is curated for professionals in pharmaceutical research and development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Introduction

This compound is an anticonvulsant and analgesic agent belonging to the gabapentinoid class.[1] It is a prodrug of gabapentin, specifically designed to overcome the pharmacokinetic limitations of the parent drug, such as saturable absorption and a short half-life.[2][3] By leveraging high-capacity nutrient transporters in the gastrointestinal tract, this compound provides more predictable, dose-proportional exposure to gabapentin, enhancing its therapeutic efficacy for conditions like restless legs syndrome (RLS) and postherpetic neuralgia (PHN).[4][5] Marketed under brand names including Horizant® and Regnite®, it represents a significant advancement in delivering gabapentin with improved bioavailability.[1][4]

Molecular Structure and Identifiers

This compound is chemically described as a carbamate ester derivative of gabapentin.[4] The structure incorporates a 1-(isobutyryloxy)ethoxycarbonyl moiety attached to the aminomethyl group of gabapentin, a modification that renders it a substrate for active transport mechanisms in the intestine.[4]

Table 1: Molecular Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name 2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid[4]
Chemical Formula C₁₆H₂₇NO₆[6]
Molecular Weight 329.39 g/mol [4]
CAS Number 478296-72-9[6]
SMILES CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O[1]
InChIKey TZDUHAJSIBHXDL-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are critical to its function as an orally administered prodrug. These characteristics influence its stability, solubility, and permeability.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Appearance Solid powder[7]
Melting Point Onset of about 64-65°C[2][4]
Water Solubility 0.5 mg/mL[4]
Solubility in DMSO ≥ 100 mg/mL[8]
pKa 5.0[4]
logP (ALOGPS) 2.45[6]

Mechanism of Action and Metabolic Pathway

The therapeutic effects of this compound are attributable to its active metabolite, gabapentin.[2] The prodrug itself has a distinct mechanism of absorption and conversion that differentiates it from its parent compound.

4.1 Absorption via Nutrient Transporters Unlike gabapentin, whose absorption is limited by a low-capacity L-type amino acid transporter primarily in the upper small intestine, this compound was designed to be a substrate for high-capacity nutrient transporters.[3][9] Its absorption is mediated by the monocarboxylate transporter 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), which are expressed throughout the intestinal tract.[2][3] This active transport mechanism allows for more efficient, dose-proportional absorption and bypasses the saturation issues seen with gabapentin.[10][11]

4.2 Enzymatic Conversion Following absorption into the enterocytes, this compound undergoes rapid and extensive hydrolysis by non-specific carboxylesterases present in the intestinal cells and, to a lesser extent, the liver.[10][12] This enzymatic cleavage is highly efficient, releasing the active gabapentin molecule into systemic circulation.[9] The concentration of intact prodrug in the blood is typically low and transient, constituting less than 2% of the corresponding gabapentin levels.[9][12] The hydrolysis also yields isobutyric acid, acetaldehyde, and carbon dioxide as byproducts.

4.3 Gabapentin's Mechanism of Action Once released, gabapentin exerts its therapeutic effects. While it is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), it does not have direct GABA-mimetic action.[13] The primary mechanism involves high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels in the central nervous system.[10][14] This interaction is believed to reduce the release of excitatory neurotransmitters, thereby diminishing the hyperexcitability of neural circuits associated with neuropathic pain and other targeted conditions.[10]

GEP_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Systemic Circulation cluster_cns Central Nervous System GEP This compound (Oral Administration) Transporters MCT-1 & SMVT Transporters GEP->Transporters Active Transport GEP_inside This compound Transporters->GEP_inside Esterases Non-specific Carboxylesterases GEP_inside->Esterases Gabapentin Gabapentin (Active Drug) Esterases->Gabapentin Hydrolysis Byproducts Byproducts: - Isobutyric Acid - Acetaldehyde - CO₂ Esterases->Byproducts Hydrolysis Target α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channels Gabapentin->Target Binds to Target Effect Reduced Neurotransmitter Release Target->Effect Modulates Activity

Metabolic pathway of this compound.

Experimental Protocols

The characterization of this compound involves several key experimental assays to determine its stability, permeability, and conversion kinetics. The following are summaries of methodologies typically employed in pharmaceutical development.

5.1 Chemical Stability Assay To assess the stability of this compound at physiological pH, an in vitro incubation study is performed.

  • Objective: Determine the chemical stability of the prodrug in the absence of enzymatic activity.

  • Methodology:

    • This compound is incubated in a series of buffers with pH values ranging from 2 to 8 at 37°C.

    • Aliquots are withdrawn at specified time points (e.g., 1 hour).

    • The concentration of the remaining intact prodrug is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Stability is determined by the percentage of the prodrug recovered at the end of the incubation period.[9]

5.2 In Vitro Enzymatic Conversion Assay This assay measures the rate at which the prodrug is converted to gabapentin in the presence of metabolic enzymes.

  • Objective: Quantify the rate of hydrolysis to gabapentin in relevant biological matrices.

  • Methodology:

    • Tissue homogenates (e.g., from human intestine or liver) or cell lysates (e.g., Caco-2 cells) are prepared and their protein content is normalized (e.g., to 1 mg protein/mL).[9]

    • This compound is added to the tissue preparation and incubated at 37°C.[9]

    • The reaction is stopped at various time points by adding a quenching solution (e.g., acetonitrile) to precipitate proteins.

    • Samples are centrifuged, and the supernatant is analyzed via LC-MS/MS to quantify the formation of gabapentin and the disappearance of the prodrug.

    • The rate of conversion is calculated and often expressed as pmol of gabapentin formed per minute per mg of protein.[9]

5.3 Intestinal Permeability (Caco-2) Assay The Caco-2 cell monolayer assay is a standard in vitro model used to predict human intestinal drug absorption and identify substrates of efflux transporters.

  • Objective: To measure the apparent permeability coefficient (Papp) of this compound and assess its potential for active transport and efflux.

  • Methodology:

    • Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to form a differentiated, polarized monolayer.[15]

    • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[9]

    • For apical-to-basolateral (A→B) permeability, the drug solution is added to the apical (donor) compartment, and buffer is added to the basolateral (receiver) compartment.

    • For basolateral-to-apical (B→A) permeability, the drug is added to the basolateral (donor) compartment.

    • The plate is incubated at 37°C, and samples are collected from the receiver compartment at various time points.

    • Drug concentration in the samples is quantified by LC-MS/MS.

    • The Papp value is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for active efflux.

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Permeability Experiment cluster_analysis Phase 3: Analysis & Calculation A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form monolayer A->B C Verify monolayer integrity (Measure TEER) B->C D Add this compound to Donor compartment (Apical or Basolateral) C->D Proceed if TEER is optimal E Incubate at 37°C D->E F Collect samples from Receiver compartment at timed intervals E->F G Quantify drug concentration (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) G->H I Determine Efflux Ratio (Papp B>A / Papp A>B) H->I Result Data Interpretation: - Predict in vivo absorption - Identify efflux potential I->Result

Generalized workflow for a Caco-2 permeability assay.

Conclusion

This compound represents a successful application of prodrug design to enhance the pharmacokinetic profile of an established therapeutic agent. Its unique molecular structure facilitates absorption via high-capacity intestinal transporters, leading to efficient and dose-proportional delivery of gabapentin. A thorough understanding of its chemical properties, metabolic conversion pathway, and the experimental protocols used for its characterization is essential for the continued development and optimization of such advanced drug delivery systems.

References

The Genesis of Gabapentin Enacarbil: A Prodrug Strategy to Overcome Pharmacokinetic Hurdles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gabapentin, a widely prescribed therapeutic for neuropathic pain and epilepsy, has long been hampered by unfavorable pharmacokinetic properties, including saturable absorption and variable bioavailability. These limitations spurred the development of gabapentin enacarbil, a novel prodrug engineered to exploit high-capacity nutrient transporters in the gastrointestinal tract. This strategic design results in more predictable, dose-proportional exposure to gabapentin, thereby enhancing its clinical utility. This technical guide provides a comprehensive overview of the discovery, rationale, and development of this compound, detailing the preclinical and clinical evidence that underscored its journey to regulatory approval for the treatment of restless legs syndrome and postherpetic neuralgia.

The Rationale for a Prodrug: Overcoming the Limitations of Gabapentin

Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), was initially developed as an antiepileptic drug.[1] Its therapeutic applications have since expanded to include the management of various neuropathic pain conditions.[2] Despite its efficacy, the clinical use of gabapentin is complicated by its pharmacokinetic profile.

Gabapentin is absorbed from the gastrointestinal tract via a low-capacity, saturable transport system, which is believed to be the large neutral amino acid transporter (LAT1).[3] This leads to several clinical challenges:

  • Saturable Absorption: As the dose of gabapentin increases, its bioavailability decreases, making dose-response relationships unpredictable.[3]

  • High Inter-individual Variability: The extent of gabapentin absorption can vary significantly among patients.

  • Frequent Dosing: A relatively short elimination half-life necessitates multiple daily doses to maintain therapeutic plasma concentrations.

These limitations prompted the exploration of a prodrug approach to improve the delivery of gabapentin. The goal was to design a molecule that could leverage a different, high-capacity intestinal transport mechanism, leading to more consistent and dose-proportional absorption.

The Discovery of this compound: A Targeted Prodrug Design

This compound was designed as a prodrug of gabapentin to be a substrate for high-capacity nutrient transporters, specifically the monocarboxylate transporter 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT).[4] These transporters are abundantly expressed throughout the intestinal tract.

Upon oral administration, this compound is absorbed via these transporters. Once absorbed, it is rapidly hydrolyzed by non-specific esterases in the intestinal cells and blood to yield gabapentin and several inactive byproducts: acyloxyalkylcarbamate, isobutyric acid, and acetaldehyde.[5] This targeted delivery system bypasses the saturable absorption pathway of gabapentin, resulting in improved bioavailability and more predictable pharmacokinetics.[5]

Preclinical Development: Demonstrating Enhanced Bioavailability

Preclinical studies in animal models were crucial in demonstrating the superior pharmacokinetic profile of this compound compared to its parent drug.

In Vitro Transport Studies

While specific protocols for this compound are not publicly detailed, in vitro transport assays using cell lines such as Caco-2 are standard for evaluating intestinal permeability and transporter involvement.

Representative Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6]

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[6]

  • Transport Experiment: The test compound (this compound) is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points. To investigate transporter-mediated efflux, the experiment can be reversed, with the compound added to the basolateral side and sampled from the apical side.

  • Inhibitor Studies: To confirm the involvement of specific transporters like MCT-1, the experiment is repeated in the presence of known inhibitors of these transporters. A significant reduction in permeability in the presence of an inhibitor suggests the transporter's involvement.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Animal Bioavailability Studies

Studies in rats and monkeys provided the first in vivo evidence of the enhanced bioavailability of gabapentin following oral administration of this compound.

Representative Experimental Protocol: Animal Bioavailability Study

  • Animal Models: Male Sprague-Dawley rats and cynomolgus monkeys are commonly used for these studies.

  • Drug Administration: Animals are fasted overnight before being administered either gabapentin or an equimolar dose of this compound via oral gavage.

  • Blood Sampling: Blood samples are collected from a suitable vein (e.g., tail vein in rats, femoral vein in monkeys) at predetermined time points post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of gabapentin and this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of gabapentin.

Table 1: Comparative Oral Bioavailability of Gabapentin from Gabapentin and this compound in Preclinical Models

SpeciesGabapentin Bioavailability (%)This compound Bioavailability (as Gabapentin) (%)
Monkeys25.484.2

Data sourced from a study comparing equimolar oral doses.

Clinical Development: Efficacy and Safety in Humans

The promising preclinical data led to a comprehensive clinical development program to evaluate the efficacy and safety of this compound in its target indications.

Pharmacokinetics in Humans

Clinical pharmacology studies in healthy volunteers confirmed the improved pharmacokinetic properties of this compound observed in preclinical models.

Table 2: Comparative Pharmacokinetic Parameters of Gabapentin after Administration of Gabapentin and this compound in Healthy Adults

ParameterGabapentin (600 mg)This compound (equivalent to 626 mg Gabapentin)
Cmax (µg/mL) 4.36.4
Tmax (hr) 3.07.3
AUC (µg*hr/mL) 43.574.1
Bioavailability (%) ~60~75

Data are representative values from various clinical studies.[2]

Clinical Efficacy in Restless Legs Syndrome (RLS)

Multiple randomized, double-blind, placebo-controlled clinical trials demonstrated the efficacy of this compound in treating moderate-to-severe primary RLS.

Representative Experimental Protocol: Phase III RLS Clinical Trial

  • Study Population: Adult patients with a diagnosis of moderate-to-severe primary RLS, typically with a baseline score of ≥15 on the International Restless Legs Syndrome (IRLS) rating scale.[7]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]

  • Treatment: Patients are randomized to receive a fixed dose of this compound (e.g., 600 mg or 1200 mg) or placebo, administered once daily in the evening.[7]

  • Duration: The treatment period is typically 12 weeks.[7]

  • Efficacy Endpoints:

    • Primary: Change from baseline in the IRLS total score at the end of the treatment period.[7]

    • Secondary: Proportion of patients with a "much improved" or "very much improved" rating on the Clinical Global Impression of Improvement (CGI-I) scale, as well as improvements in sleep and quality of life measures.[7]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.

Table 3: Efficacy of this compound in Patients with Restless Legs Syndrome (12-Week Studies)

Treatment GroupMean Change from Baseline in IRLS Total ScoreCGI-I Responders (%)
Placebo-8.8 to -9.838.9 to 44.8
This compound 600 mg-13.872.8
This compound 1200 mg-13.0 to -13.276.1 to 77.5

Data compiled from multiple Phase III clinical trials.[7][8]

Clinical Efficacy in Postherpetic Neuralgia (PHN)

This compound has also been approved for the management of PHN in adults. Clinical trials have demonstrated its efficacy in reducing neuropathic pain associated with this condition.

Bioanalytical Methodology

Accurate quantification of gabapentin and this compound in biological matrices is essential for pharmacokinetic and bioavailability studies. LC-MS/MS is the standard analytical technique for this purpose.

Representative Experimental Protocol: LC-MS/MS Quantification of Gabapentin in Human Plasma

  • Sample Preparation: A simple protein precipitation method is typically used. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[9] An internal standard (a compound with similar chemical properties to the analyte) is added to correct for variations in sample processing and instrument response.[9]

  • Chromatographic Separation: The supernatant after centrifugation is injected into a high-performance liquid chromatography (HPLC) system. The analyte and internal standard are separated from other plasma components on a reversed-phase HPLC column.[9]

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[9]

  • Quantification: The concentration of gabapentin in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.[9]

Visualizations of Key Processes

Rationale for this compound Development

G cluster_gabapentin Gabapentin Limitations cluster_rationale Development Rationale cluster_prodrug Prodrug Solution Gabapentin Gabapentin SaturableAbsorption Saturable Absorption (LAT1 Transporter) Gabapentin->SaturableAbsorption VariableBioavailability Variable Bioavailability SaturableAbsorption->VariableBioavailability FrequentDosing Frequent Dosing Required VariableBioavailability->FrequentDosing Need Need for Improved Pharmacokinetics FrequentDosing->Need Prodrug This compound (Prodrug) Need->Prodrug HighCapacityTransport High-Capacity Transport (MCT-1, SMVT) Prodrug->HighCapacityTransport DoseProportional Dose-Proportional Absorption HighCapacityTransport->DoseProportional ImprovedPK Improved Pharmacokinetics DoseProportional->ImprovedPK

Caption: Logical flow from gabapentin's limitations to the prodrug solution.

Mechanism of Absorption and Action

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation cluster_cns Central Nervous System GE_Lumen This compound Transporters MCT-1 & SMVT Transporters GE_Lumen->Transporters Absorption GE_Inside This compound Transporters->GE_Inside Esterases Non-specific Esterases GE_Inside->Esterases Gabapentin_Released Gabapentin Esterases->Gabapentin_Released Gabapentin_Blood Gabapentin Gabapentin_Released->Gabapentin_Blood Enters Bloodstream Target α2δ-1 Subunit of Voltage-Gated Ca2+ Channels Gabapentin_Blood->Target Binds to Target Effect Modulation of Neurotransmitter Release Target->Effect Therapeutic Effect

Caption: Absorption and conversion of this compound to active gabapentin.

Clinical Trial Workflow for RLS

G cluster_treatment 12-Week Double-Blind Treatment start Patient Screening (RLS Diagnosis, IRLS ≥15) randomization Randomization (1:1:1) start->randomization placebo Placebo Group randomization->placebo gen600 This compound (600 mg/day) randomization->gen600 gen1200 This compound (1200 mg/day) randomization->gen1200 endpoint End-of-Study Assessment (Week 12) placebo->endpoint gen600->endpoint gen1200->endpoint analysis Data Analysis (IRLS, CGI-I) endpoint->analysis

References

Methodological & Application

Application Notes and Protocols for Preclinical Administration of Gabapentin Enacarbil in Restless Legs Syndrome (RLS) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the preclinical evaluation of gabapentin enacarbil in established animal models of Restless Legs Syndrome (RLS). Due to a notable scarcity of published studies detailing the administration of this compound specifically in preclinical RLS models, the following protocols are synthesized from general guidelines for these models and pharmacokinetic data of the compound in animals.

Introduction

This compound is a prodrug of gabapentin, designed to provide improved pharmacokinetic properties, including higher bioavailability and more consistent plasma levels.[1][2] While its efficacy in treating moderate-to-severe primary RLS in humans is well-documented, detailed preclinical efficacy studies in animal models are not widely available in the public domain.[3][4] These notes offer guidance on how such studies could be designed and executed.

Mechanism of Action

This compound is rapidly hydrolyzed to gabapentin by non-specific esterases in the intestine and liver.[1] Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), exerts its therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters.[5] Though its exact mechanism in RLS is not fully elucidated, this modulation of neuronal hyperexcitability is believed to be central to its therapeutic action.

Preclinical Pharmacokinetics

Preclinical studies in rats and monkeys have demonstrated the superior pharmacokinetic profile of this compound compared to gabapentin. Notably, oral administration of this compound leads to a more dose-proportional and sustained exposure to gabapentin.

SpeciesAdministration RouteBioavailability of Gabapentin from this compoundBioavailability of Gabapentin from GabapentinFold Increase in Exposure (this compound vs. Gabapentin)Reference
RatIntracolonicData not specifiedData not specified17-fold higher exposure[6]
MonkeyIntracolonicData not specifiedData not specified34-fold higher exposure[6]
MonkeyOral (capsule)84.2%25.4%Not applicable[6]

Experimental Protocols for RLS Animal Models

Two of the most common animal models for RLS are the iron-deficient rodent model and the 6-hydroxydopamine (6-OHDA) lesion model. The following are generalized protocols that can be adapted for testing this compound.

Iron-Deficiency Rodent Model

This model recapitulates the iron-deficient state observed in some RLS patients, which is a key pathophysiological feature of the disorder.

Protocol:

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats, post-weaning (approximately 3 weeks old).

  • Induction of Iron Deficiency:

    • Feed animals an iron-deficient diet (e.g., 2-6 ppm iron) for a period of 4-8 weeks.

    • House animals in cages that minimize environmental iron contamination.

    • Monitor iron deficiency through regular blood draws to measure serum ferritin and transferrin saturation.

  • This compound Administration:

    • Vehicle: A suitable vehicle for oral administration, such as a 1% carboxymethylcellulose solution.

    • Dosage: Based on clinical doses and pharmacokinetic data, a starting dose range of 30-100 mg/kg (gabapentin equivalent) administered orally (p.o.) could be explored. Dose-response studies are recommended.

    • Administration: Administer this compound once daily, mimicking the clinical dosing regimen. The timing of administration should be considered in relation to the animal's active (dark) phase, as RLS symptoms worsen at rest.

  • Behavioral Assessment:

    • Locomotor Activity: Monitor spontaneous locomotor activity in an open-field arena or using home-cage activity monitoring systems. RLS-like behavior is characterized by increased activity, particularly during the rest (light) phase.

    • Periodic Limb Movements (PLMs): Utilize electromyography (EMG) recordings from the hindlimbs to quantify PLMs during sleep and quiet wakefulness.

    • Sensory Testing: Assess for sensory disturbances using tests such as the von Frey filament test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

Diagram: Experimental Workflow for the Iron-Deficiency Model

G start Weanling Rodents diet Iron-Deficient Diet (4-8 weeks) start->diet monitoring Monitor Serum Ferritin & Transferrin Saturation diet->monitoring drug_admin This compound Administration (p.o.) monitoring->drug_admin behavioral Behavioral Assessments (Locomotor, PLMs, Sensory) drug_admin->behavioral data Data Analysis behavioral->data

Caption: Workflow for evaluating this compound in an iron-deficiency model of RLS.

6-Hydroxydopamine (6-OHDA) Lesion Rat Model

This model is based on the hypothesis of dopaminergic dysfunction in RLS and involves the neurotoxic lesioning of specific dopamine neurons.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of 6-OHDA Lesion:

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA to protect noradrenergic neurons.

    • Under stereotaxic surgery, bilaterally inject 6-OHDA into the A11 dopaminergic cell group in the posterior hypothalamus.

    • Allow a recovery period of at least 2 weeks post-surgery.

  • This compound Administration:

    • Vehicle, Dosage, and Administration: As described for the iron-deficiency model.

  • Behavioral Assessment:

    • Locomotor Activity: Monitor for hyperactivity, particularly during the light phase.

    • Akinesia/Immobility Tests: While counterintuitive for a hyperactivity model, assessing periods of immobility and the response to the urge to move can be informative.

    • Sleep Analysis: Use electroencephalography (EEG) and EMG to assess sleep architecture and fragmentation.

Diagram: Signaling Pathway Implicated in RLS and this compound's Proposed Mechanism

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ca_channel Voltage-Gated Calcium Channel (α2δ-1 subunit) glutamate Glutamate Release ca_channel->glutamate Reduces influx, decreasing hyperexcitability Neuronal Hyperexcitability glutamate->hyperexcitability Leads to rls_symptoms RLS Symptoms hyperexcitability->rls_symptoms Contributes to gabapentin Gabapentin (from this compound) gabapentin->ca_channel Binds to and inhibits

References

Application Note and Protocol: LC-MS/MS Quantification of Gabapentin in Human Plasma Following Gabapentin Enacarbil Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin is an anticonvulsant and analgesic drug widely used for treating epilepsy and neuropathic pain.[1][2] Gabapentin enacarbil is a prodrug of gabapentin designed to overcome the limitations of conventional gabapentin formulations, such as saturable absorption and a short half-life.[3] Once administered, this compound is rapidly converted to gabapentin by non-specific esterases in the intestine and liver.[3] This results in a more sustained and dose-proportional exposure to gabapentin.[4][5] Accurate quantification of gabapentin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantification of gabapentin in human plasma using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of this compound and the analytical workflow for gabapentin quantification.

cluster_0 In Vivo Conversion This compound This compound Esterases Esterases This compound->Esterases Hydrolysis Gabapentin Gabapentin Esterases->Gabapentin

Fig. 1: Metabolic Conversion of this compound

cluster_workflow Analytical Workflow Plasma_Sample Plasma Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Sample->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Fig. 2: Experimental Workflow for Gabapentin Quantification

Experimental Protocols

This protocol outlines a validated LC-MS/MS method for the quantification of gabapentin in human plasma.

Materials and Reagents
  • Gabapentin reference standard

  • Gabapentin-D10 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)
  • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Gabapentin-D10).[6]

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.[7][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Isocratic or a shallow gradient depending on the system
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.5 kV
Source Temperature 300°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Gabapentin172.0154.012
Gabapentin-D10 (IS)182.0147.215

Method Validation Data

The following tables summarize the typical validation parameters for an LC-MS/MS method for gabapentin quantification.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 20 - 5000 ng/mL[9]
Correlation Coefficient (r²) > 0.99[8]
Weighting 1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ20< 15< 1585-115
Low QC60< 10< 1090-110
Medium QC800< 10< 1090-110
High QC4000< 10< 1090-110

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Gabapentin85 - 95[1]Minimal
Gabapentin-D10 (IS)80 - 90Minimal

Pharmacokinetic Data

Following oral administration of this compound, the prodrug is efficiently absorbed and converted to gabapentin, leading to sustained plasma concentrations.[4][10]

Table 4: Representative Pharmacokinetic Parameters of Gabapentin after Administration of Different Formulations

FormulationDoseCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)
This compound600 mg b.i.d.5.357.3~164
Gabapentin IR600 mg t.i.d.~8.42-3~164

Note: Data are compiled from different studies and are for comparative purposes.[10][11]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of gabapentin in human plasma after the administration of its prodrug, this compound. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for pharmacokinetic and bioequivalence studies in a drug development setting. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

References

Application Notes and Protocols for Investigating CNS Penetration and Distribution of Gabapentin from Gabapentin Enacarbil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the central nervous system (CNS) penetration and distribution of gabapentin following the oral administration of its prodrug, gabapentin enacarbil.

Introduction

Gabapentin is an anticonvulsant and analgesic agent whose therapeutic efficacy is dependent on its ability to reach target sites within the CNS. However, its absorption from the gastrointestinal tract is limited by a saturable transport mechanism. This compound, a prodrug of gabapentin, was designed to overcome this limitation by utilizing high-capacity nutrient transporters for absorption, leading to more consistent and dose-proportional systemic exposure to gabapentin. Understanding the extent and regional distribution of gabapentin in the brain after administration of this compound is crucial for elucidating its pharmacokinetic-pharmacodynamic relationship and optimizing its therapeutic use for neurological disorders.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of this compound and a typical experimental workflow for a CNS distribution study.

cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation cluster_CNS Central Nervous System This compound (Oral) This compound (Oral) Esterases Esterases This compound (Oral)->Esterases Hydrolysis Gabapentin Gabapentin Esterases->Gabapentin Gabapentin_Circulation Gabapentin Gabapentin->Gabapentin_Circulation Absorption Gabapentin_CNS Gabapentin Gabapentin_Circulation->Gabapentin_CNS BBB Transport (LAT1) Alpha2-delta Subunit Alpha2-delta Subunit Gabapentin_CNS->Alpha2-delta Subunit Binding

Figure 1: Metabolic conversion of this compound to gabapentin and its transport into the CNS.

Start Start Animal Dosing Animal Dosing Start->Animal Dosing Tissue Collection Tissue Collection Animal Dosing->Tissue Collection Brain Dissection Brain Dissection Tissue Collection->Brain Dissection Tissue Homogenization Tissue Homogenization Brain Dissection->Tissue Homogenization Sample Preparation Sample Preparation Tissue Homogenization->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Figure 2: Experimental workflow for a typical CNS distribution study.

Quantitative Data

The following table summarizes the plasma exposure of gabapentin in male rats following oral administration of this compound. This data is crucial for correlating systemic drug levels with CNS concentrations.

Table 1: Gabapentin Plasma Exposure in Male Rats After Oral Administration of this compound [1]

This compound Dose (mg/kg/day)Gabapentin Plasma AUC (μg*hr/mL)
500407
2000Not Reported
5000Not Reported

Note: The FDA document references that the plasma exposure (AUC) for gabapentin at doses of 500, 2,000, or 5,000 mg/kg/day are approximately 10, 38, and 75 times, respectively, that in humans at the recommended human dose. However, a specific AUC value for the 2000 and 5000 mg/kg/day doses was not provided in the publicly available document.

Experimental Protocols

Protocol 1: In Vivo CNS Distribution Study in Rodents

This protocol describes a typical study to determine the concentration of gabapentin in various brain regions after oral administration of this compound.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

2. Dosing:

  • Drug: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Oral gavage.

  • Dose: Based on the desired therapeutic range, for example, a dose equivalent to 100 mg/kg of gabapentin.

3. Sample Collection:

  • Time Points: Blood and brain tissue samples should be collected at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to capture the pharmacokinetic profile.

  • Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Brain Tissue Collection: Following blood collection, animals are euthanized, and the brains are rapidly excised. The brain can be dissected into specific regions (e.g., cortex, hippocampus, striatum, cerebellum) on a cold plate.

4. Brain Tissue Homogenization:

  • Weigh the dissected brain regions.

  • Add a specific volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a known tissue-to-buffer ratio (e.g., 1:4 w/v).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep samples on ice throughout the process.

5. Sample Preparation for LC-MS/MS Analysis:

  • To a known volume of brain homogenate or plasma, add an internal standard (e.g., a stable isotope-labeled gabapentin).

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Gabapentin in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the analysis of gabapentin in brain tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

2. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for gabapentin and the internal standard. For gabapentin, a common transition is m/z 172.1 -> 154.1.

  • Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

3. Data Analysis:

  • Construct a calibration curve using standards of known gabapentin concentrations.

  • Quantify the concentration of gabapentin in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Express the results as ng or µg of gabapentin per gram of brain tissue.

Protocol 3: Brain Microdialysis for Measuring Unbound Gabapentin

Microdialysis allows for the in vivo sampling of unbound drug concentrations in the brain's extracellular fluid (ECF), which is considered the pharmacologically active fraction.

1. Animal Preparation and Probe Implantation:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Surgically implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex, hippocampus) using stereotaxic coordinates.

  • Allow the animal to recover from surgery for at least 24-48 hours.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after oral administration of this compound.

3. Sample Analysis:

  • Analyze the collected dialysate samples for gabapentin concentration using a highly sensitive analytical method like LC-MS/MS, as described in Protocol 2. Due to the small sample volumes and low concentrations, a sensitive assay is critical.

4. Data Analysis:

  • Calculate the unbound gabapentin concentration in the brain ECF at each time point.

  • Determine the brain-to-plasma unbound concentration ratio to assess the extent of CNS penetration.

Logical Relationships in CNS Penetration

The following diagram illustrates the key relationships influencing the CNS concentration of gabapentin derived from this compound.

GE_Dose This compound Dose Absorption GI Absorption Rate & Extent GE_Dose->Absorption Hydrolysis Esterase Activity GE_Dose->Hydrolysis Plasma_GBP Plasma Gabapentin Concentration Absorption->Plasma_GBP Hydrolysis->Plasma_GBP BBB_Transport Blood-Brain Barrier Transport (LAT1) Plasma_GBP->BBB_Transport Brain_GBP Brain Gabapentin Concentration BBB_Transport->Brain_GBP Target_Binding Binding to α2δ Subunit Brain_GBP->Target_Binding Pharmacological_Effect Pharmacological Effect Target_Binding->Pharmacological_Effect

Figure 3: Factors influencing the CNS concentration and effect of gabapentin from its prodrug.

References

Application Notes and Protocols for the Spectrophotometric Determination of Gabapentin Enacarbil

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of direct UV spectrophotometric methods for the determination of gabapentin enacarbil has been identified in scientific literature. The primary analytical method for this prodrug, as indicated by regulatory bodies, is High-Performance Liquid Chromatography (HPLC). This preference is likely due to the need for high specificity and sensitivity in analyzing the prodrug and its active metabolite, gabapentin.

Gabapentin itself lacks a significant chromophore, which makes its direct analysis by UV spectrophotometry challenging. Consequently, many spectrophotometric methods for gabapentin rely on derivatization to form a colored product that can be measured in the visible region of the spectrum. For the analysis of this compound using these methods, a preliminary hydrolysis step is necessary to convert the prodrug to its active form, gabapentin.

This document provides detailed application notes and protocols for two indirect UV-Vis spectrophotometric methods for the determination of this compound following its conversion to gabapentin.

Method 1: Determination of this compound via Derivatization with Vanillin

This method involves the hydrolysis of this compound to gabapentin, followed by a condensation reaction of the primary amino group of gabapentin with vanillin to form a Schiff base, which is a colored product that can be quantified using a UV-Vis spectrophotometer.

Experimental Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Water bath

  • Volumetric flasks

  • Pipettes

2. Reagents and Solutions:

  • This compound Standard: A stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Hydrolysis Medium: 0.1 N Sodium Hydroxide (NaOH) or 0.1 N Hydrochloric Acid (HCl).

  • Vanillin Reagent: Prepare a solution of vanillin in a suitable solvent like ethanol.

  • Buffer Solution: A buffer solution to maintain the optimal pH for the derivatization reaction.

3. Hydrolysis of this compound to Gabapentin:

  • Accurately pipette a known volume of the this compound standard solution into a volumetric flask.

  • Add a sufficient volume of the hydrolysis medium (e.g., 0.1 N NaOH).

  • Heat the mixture in a water bath at a controlled temperature (e.g., 60-80°C) for a specific duration to ensure complete hydrolysis of the prodrug to gabapentin. The exact time and temperature should be optimized for the specific formulation.

  • Cool the solution to room temperature and neutralize it with an appropriate acid or base if necessary.

  • Dilute the solution to the mark with a suitable solvent to obtain a known concentration of gabapentin.

4. Derivatization and Measurement:

  • Take an aliquot of the hydrolyzed gabapentin solution and transfer it to a volumetric flask.

  • Add the vanillin reagent and the buffer solution.

  • Heat the mixture in a water bath for a specified time and at a controlled temperature to allow for the color-forming reaction to complete.

  • Cool the solution to room temperature and dilute to the final volume with the solvent.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the analyte.

5. Calibration Curve:

  • Prepare a series of standard solutions of gabapentin (from a gabapentin reference standard) at different concentrations.

  • Follow the derivatization procedure (step 4) for each standard solution.

  • Measure the absorbance of each solution.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of gabapentin in the hydrolyzed sample solution from the calibration curve.

6. Calculation: Calculate the amount of this compound in the original sample based on the concentration of gabapentin determined and the stoichiometry of the hydrolysis reaction.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) Varies depending on the specific reaction conditions and solvent used.[1]
Linearity Range Typically in the µg/mL range. For a similar method with gabapentin, a range of 10.0–90.0 mg/L was reported.[1]
Correlation Coefficient (r²) > 0.99[1]
Limit of Detection (LOD) Dependent on the method's sensitivity.[1]
Limit of Quantification (LOQ) For a similar method with gabapentin, a LOQ of 0.8 mg/L in human plasma was reported.[1]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_derivatization Derivatization & Measurement cluster_analysis Data Analysis start This compound Sample hydrolysis Hydrolysis (e.g., 0.1 N NaOH, heat) start->hydrolysis 1. neutralization Neutralization & Dilution hydrolysis->neutralization 2. derivatize Add Vanillin & Buffer neutralization->derivatize 3. heat Heat for Color Development derivatize->heat 4. measure Measure Absorbance at λmax heat->measure 5. quantify Quantify Gabapentin measure->quantify 6. calibration Prepare Calibration Curve (Gabapentin Standards) calibration->quantify calculate Calculate this compound quantify->calculate 7.

Caption: Workflow for the indirect determination of this compound via vanillin derivatization.

Method 2: Direct UV Spectrophotometric Determination of this compound after Hydrolysis

This method involves the hydrolysis of this compound to gabapentin, followed by the direct measurement of gabapentin's absorbance in the low UV region. It is a simpler method but may be more susceptible to interference from excipients and degradation products that absorb in the same region.

Experimental Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam) capable of measuring in the low UV range.

  • Quartz cuvettes.

  • Water bath.

  • Volumetric flasks.

  • Pipettes.

2. Reagents and Solutions:

  • This compound Standard: A stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Hydrolysis Medium: 0.1 N Sodium Hydroxide (NaOH) or 0.1 N Hydrochloric Acid (HCl).

  • Solvent/Diluent: Methanol or distilled water.

3. Hydrolysis of this compound to Gabapentin:

  • Follow the same hydrolysis procedure as described in Method 1 (steps 1-5) to convert this compound to gabapentin.

4. Measurement:

  • Take an aliquot of the hydrolyzed gabapentin solution and dilute it with the chosen solvent (e.g., methanol) to a concentration that falls within the linear range of the method.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for gabapentin (around 210-216 nm) against a solvent blank.

5. Calibration Curve:

  • Prepare a series of standard solutions of gabapentin at different concentrations in the same solvent.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of gabapentin in the hydrolyzed sample solution from the calibration curve.

6. Calculation: Calculate the amount of this compound in the original sample based on the concentration of gabapentin determined.

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) ~216 nm
Solvent Methanol
Linearity Range 10-60 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.2-101.5%
Precision (%RSD) < 2%

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start This compound Sample hydrolysis Hydrolysis (e.g., 0.1 N NaOH, heat) start->hydrolysis 1. dilution Neutralization & Dilution with Methanol hydrolysis->dilution 2. measure Measure Absorbance at ~216 nm dilution->measure 3. quantify Quantify Gabapentin measure->quantify 4. calibration Prepare Calibration Curve (Gabapentin Standards) calibration->quantify calculate Calculate this compound quantify->calculate 5.

Caption: Workflow for the indirect determination of this compound via direct UV measurement of gabapentin.

Disclaimer: The provided protocols are based on established methods for gabapentin. For the analysis of this compound, the hydrolysis step is a critical addition and would require thorough optimization and validation for specific sample matrices and formulations. It is highly recommended to use a more specific and validated method like HPLC for the accurate quantification of this compound.

References

Application Notes & Protocols: In Vivo Models for Studying the Enhanced Bioavailability of Gabapentin Enacarbil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin is an effective anticonvulsant and analgesic agent used for various neurological conditions.[1] However, its clinical utility can be hampered by unfavorable pharmacokinetic properties. The oral bioavailability of gabapentin is limited and decreases with increasing doses, a phenomenon attributed to the saturation of its absorption pathway, which is mediated by a low-capacity L-type amino acid transporter (LAT) primarily in the upper small intestine.[1][2] This dose-dependent, saturable absorption leads to high inter-patient variability and necessitates frequent dosing to maintain therapeutic plasma concentrations.[3][4]

To overcome these limitations, gabapentin enacarbil was developed. It is a prodrug of gabapentin, specifically engineered to enhance gastrointestinal absorption and provide more consistent and sustained exposure to the active drug.[1][5] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate and characterize the enhanced bioavailability of this compound compared to its parent compound, gabapentin.

Mechanism of Enhanced Bioavailability

This compound's design as a prodrug allows it to bypass the low-capacity LAT system used by gabapentin.[5] Instead, it is actively absorbed from the gastrointestinal tract by high-capacity nutrient transporters, specifically the monocarboxylate transporter 1 (MCT1) and the sodium-dependent multivitamin transporter (SMVT).[3][6][7] These transporters are expressed throughout the entire length of the intestine, enabling more efficient and extensive absorption.[3][8]

Once absorbed into the enterocytes (intestinal cells) and the liver, this compound is rapidly and completely hydrolyzed by non-specific esterases, releasing the active gabapentin molecule into systemic circulation.[5][9] This mechanism results in dose-proportional pharmacokinetics and significantly higher bioavailability compared to equimolar doses of gabapentin.[9][10]

G cluster_lumen GI Lumen cluster_enterocyte Intestinal Epithelium (Enterocyte) cluster_circulation Systemic Circulation GE This compound MCT1 MCT1 GE->MCT1 Transport SMVT SMVT GE->SMVT Transport GE_int This compound MCT1->GE_int SMVT->GE_int Esterases Non-specific Esterases GE_int->Esterases Hydrolysis GBP_int Gabapentin Esterases->GBP_int GBP_circ Gabapentin (Active Drug) GBP_int->GBP_circ Absorption

Caption: Absorption and metabolic conversion pathway of this compound.

Quantitative Data Summary

Pharmacokinetic studies in both preclinical animal models and human clinical trials have consistently demonstrated the superior bioavailability of gabapentin delivered via its enacarbil prodrug form.

Table 1: Comparative Oral Bioavailability in Preclinical Models

Species Compound Dose Oral Bioavailability (%) Data Source(s)
Rat Gabapentin 50 mg/kg 79% [11]
Rat This compound (Intracolonic) 17-fold higher exposure vs. Gabapentin [9]
Monkey Gabapentin 25 mg/kg 40% [11]
Monkey Gabapentin (Oral Capsule) 25.4% [9]
Monkey This compound (Oral Capsule) 84.2% [9]

| Monkey | this compound | (Intracolonic) | 34-fold higher exposure vs. Gabapentin |[9] |

Table 2: Comparative Oral Bioavailability in Human Studies

Study Condition Compound Dose Oral Bioavailability (%) Data Source(s)
Single Dose Gabapentin 200 mg (approx. equimolar) 65.2% [9]
Single Dose This compound 350 mg 82.9% [9]
Single Dose Gabapentin 1400 mg (approx. equimolar) 26.5% [9]
Single Dose This compound 2800 mg 79.7% [9]
Sustained Release (Fasted) Gabapentin 600 mg 37.7% [1]
Sustained Release (Fasted) This compound 1200 mg 46.5% [1]
Sustained Release (Fed) This compound 1200 mg 73.7% [1]

| Multiple Dose | this compound | 350-1400 mg (twice daily) | 73.1% - 93.2% |[1][9] |

Table 3: Pooled Pharmacokinetic Parameters of Gabapentin from this compound Administration in Healthy Adults (1200 mg Dose)

Parameter Value Range Mean Coefficient of Variation (%) Data Source(s)
Bioavailability (F%) 42% - 100% 74.1% 19.1% [3][10][12]
Cmax (µg/mL) 6.4 - 7.9 - - [3][10][12]
Tmax (hours) 5.2 - 8.2 - - [3][10][12]

| AUC (µg·h/mL) | 70.8 - 109.4 | - | - |[3][10][12] |

Experimental Protocols

The following protocols outline standard methodologies for conducting in vivo studies to compare the pharmacokinetics and bioavailability of this compound and gabapentin.

Protocol 1: Comparative Oral Bioavailability Study in Rats

4.1 Objective: To determine and compare the oral bioavailability and key pharmacokinetic parameters of gabapentin following oral administration of this compound versus gabapentin in rats.

4.2 Materials:

  • Test Animals: Male Sprague-Dawley rats (weight 200-250g).

  • Test Articles: this compound, Gabapentin.

  • Vehicle: Appropriate vehicle for suspension/solution (e.g., 0.5% methylcellulose in water).

  • Dosing Equipment: Oral gavage needles.

  • Blood Collection: Microcentrifuge tubes with K2-EDTA anticoagulant.

  • Analytical Equipment: LC-MS/MS system for bioanalysis.

4.3 Methodology:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least 7 days prior to the study. Provide access to standard chow and water ad libitum.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with continued access to water.

  • Group Allocation: Randomly assign animals to three groups (n=6 per group):

    • Group 1 (IV Gabapentin): 10 mg/kg gabapentin via intravenous injection (for absolute bioavailability calculation).

    • Group 2 (Oral Gabapentin): 50 mg/kg gabapentin via oral gavage.[11]

    • Group 3 (Oral GE): Equimolar dose of this compound via oral gavage.

  • Drug Administration: Administer the assigned formulation to each animal. Record the precise time of administration.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein or other appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer blood samples into K2-EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of gabapentin in plasma samples using a validated LC-MS/MS method. For the this compound group, also measure the concentration of the intact prodrug to assess conversion rates.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the following parameters:

    • Maximum plasma concentration (Cmax).

    • Time to reach Cmax (Tmax).

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Elimination half-life (t1/2).

    • Absolute Oral Bioavailability (F%) calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Experimental Workflow Visualization

The logical flow of a typical preclinical pharmacokinetic study is outlined below.

G A Animal Acclimatization (e.g., 7 days) B Randomization & Grouping (IV, Oral Gabapentin, Oral GE) A->B C Drug Administration (IV Injection or Oral Gavage) B->C D Serial Blood Sampling (Pre-defined time points) C->D E Plasma Separation (Centrifugation) D->E F Bioanalytical Quantification (LC-MS/MS) E->F G Pharmacokinetic (PK) Analysis (Calculate Cmax, AUC, F%) F->G H Data Interpretation & Reporting G->H

Caption: Standard workflow for an in vivo pharmacokinetic study.

Conclusion

In vivo animal models, particularly in rats and non-human primates, are essential for characterizing the pharmacokinetic advantages of this compound.[9] The protocols and data presented herein demonstrate that this compound consistently achieves higher, more predictable, and dose-proportional systemic exposure to gabapentin compared to direct administration of the parent drug.[1][9] This is accomplished through a prodrug strategy that utilizes high-capacity intestinal transporters, successfully overcoming the saturable absorption that limits the efficacy of gabapentin.[3][7] These studies are fundamental in the drug development process, providing the necessary data to bridge preclinical findings with clinical performance and confirm the therapeutic benefits of the prodrug approach.

References

Troubleshooting & Optimization

Addressing interindividual variability in gabapentin enacarbil pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting pharmacokinetic (PK) studies of gabapentin enacarbil. The aim is to help address the interindividual variability observed in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from gabapentin?

A1: this compound is a prodrug of gabapentin, meaning it is an inactive compound that is converted into the active drug, gabapentin, within the body.[1][2] It was designed to improve upon the pharmacokinetic properties of gabapentin.[2] Unlike gabapentin, whose absorption is limited to the upper intestine by low-capacity transporters that can become saturated, this compound is absorbed along the entire intestinal tract via high-capacity nutrient transporters (MCT-1 and SMVT).[1][3] This results in more predictable, dose-proportional absorption and lower interindividual variability in bioavailability compared to standard gabapentin.[1][4]

Q2: What are the primary sources of interindividual variability in this compound pharmacokinetics?

A2: While this compound exhibits lower variability than gabapentin, several factors can still contribute to differences among individuals:

  • Food Effect: The bioavailability of gabapentin derived from this compound is significantly increased when administered with food, particularly high-fat meals.[5][6] Studies have shown that gabapentin exposure can be up to 40% greater under fed conditions compared to a fasted state.[5]

  • Renal Function: Gabapentin is almost exclusively eliminated by the kidneys.[3] Therefore, variations in renal function, often measured by creatinine clearance, will directly impact gabapentin clearance and exposure. Dose adjustments are necessary for patients with renal impairment.[3]

  • Drug-Drug Interactions: Co-administration with other drugs can influence the pharmacokinetics. For example, cimetidine, an inhibitor of the renal transporter OCT2, can decrease the renal clearance of gabapentin, leading to a 24% increase in exposure.[7][8][9] Naproxen, a substrate of the MCT-1 transporter, has been shown to slightly increase gabapentin exposure by about 13%.[7][8][9]

  • Genetic Polymorphisms: While the impact is still under investigation, genetic variations in transporters involved in drug disposition, such as the organic cation transporters (OCT2 and OCTN1) involved in renal excretion, could contribute to variability in gabapentin clearance.[10]

Q3: Why is this compound considered to have more predictable pharmacokinetics than gabapentin?

A3: The predictability of this compound's pharmacokinetics stems from its absorption mechanism. Standard gabapentin relies on a saturable transport system (L-amino acid transporter) in the upper intestine.[3] At higher doses, this system becomes saturated, leading to a non-proportional increase in drug absorption and high variability among individuals (bioavailability ranging from 5% to 74%).[1] In contrast, this compound utilizes high-capacity transporters (MCT-1 and SMVT) that are present throughout the intestine and do not become saturated at clinical doses.[1][3] This leads to sustained, dose-proportional exposure to gabapentin and a much lower and more consistent interindividual variability in bioavailability (coefficient of variation of ~19%).[1][4]

Troubleshooting Guides

Issue 1: Higher-than-expected interindividual variability in gabapentin exposure (AUC, Cmax).

Potential Cause Troubleshooting Step
Inconsistent Food Intake Ensure strict adherence to the study's dietary protocol. Inquire about and document any deviations from the standardized meal plan (e.g., fat content, timing) for each subject. The bioavailability of this compound can increase with food, especially high-fat meals.[5][6]
Undocumented Co-medications Review and verify all concomitant medications with study participants. Pay close attention to drugs that may interact with gabapentin's renal excretion pathway, such as cimetidine.[7][8][9]
Variability in Renal Function Ensure that renal function (e.g., creatinine clearance) was accurately assessed at screening and during the study. Stratify data analysis by renal function groups if there is a wide range among subjects.[3]
Sample Handling and Processing Errors Review sample collection, processing, and storage procedures for any inconsistencies. Ensure proper centrifugation, plasma separation, and storage at the correct temperature to prevent degradation.
Bioanalytical Assay Issues Re-evaluate the performance of the bioanalytical method. Check for matrix effects, accuracy, and precision of the assay. Run quality control samples to confirm assay reliability.

Issue 2: Unexpectedly low bioavailability or high variability in the fasted state.

Potential Cause Troubleshooting Step
Formulation Dissolution Issues Although this compound is designed for consistent release, formulation differences can exist. In vitro dissolution testing under simulated fasted state intestinal conditions may provide insights.[11][12]
Individual GI Transit Time Differences While difficult to control, significant differences in gastrointestinal transit time among subjects could contribute to variability, especially in a fasted state where transit can be more rapid.
Adherence to Fasting Protocol Confirm that all subjects strictly adhered to the required fasting period before dosing. Any food intake could alter the absorption profile.

Issue 3: Discrepancies between your results and published data.

Potential Cause Troubleshooting Step
Differences in Study Population Compare the demographic and clinical characteristics of your study population (e.g., age, gender, ethnicity, health status) with those of the published studies. These factors can influence drug pharmacokinetics.
Variations in Study Design and Protocol Meticulously compare your experimental protocol with the methodologies of the cited studies, including dosing, meal conditions, sampling time points, and bioanalytical methods.[13]
Statistical Analysis Methods Ensure that the pharmacokinetic parameters were calculated using the same models (e.g., non-compartmental analysis) and that the statistical comparisons are appropriate.

Data Presentation

Table 1: Pharmacokinetic Parameters of Gabapentin after Oral Administration of this compound (1200 mg) in Healthy Adults.

Study/Analysis Parameter Mean Value (Range) Coefficient of Variation (%)
Analysis of 6 Phase I Studies[1][4]Bioavailability74.1% (42% - 100%)19.1
Cmax (µg/mL)(6.4 - 7.9)-
Tmax (hours)(5.2 - 8.2)-
AUC (µg·h/mL)(70.8 - 109.4)-

Table 2: Effect of Food on the Bioavailability of Gabapentin from this compound (1200 mg).

Meal Condition Mean Bioavailability (%) Mean AUC (µg·h/mL) % Increase in AUC vs. Fasted
Fasted[5][6]42.0--
Low-Fat Meal[5][6]64.3-23%
Moderate-Fat Meal[5][6]64.9-31%
High-Fat Meal[5][6]76.1-40%

Table 3: Comparison of Gabapentin Pharmacokinetics from Different Formulations (Dose-Normalized).

Formulation Relative Gabapentin Exposure (AUC)
This compound (GEn)~1.4-fold higher than GBP-IR
Gabapentin Immediate Release (GBP-IR)Baseline
Gabapentin Gastric Retentive (GBP-GR)~2.2-fold lower than GEn
Data derived from a study comparing steady-state pharmacokinetics of GEn 600 mg b.i.d., GBP-IR 600 mg t.i.d., and GBP-GR 1,800 mg q.d.[13][14][15]

Experimental Protocols

Protocol: Single-Dose, Crossover Pharmacokinetic Study of this compound

This protocol is a representative methodology synthesized from common practices in Phase I clinical trials of this compound.

  • Subject Selection:

    • Inclusion Criteria: Healthy adult volunteers (e.g., 18-55 years old), with a body mass index (BMI) within a specified range (e.g., 18-30 kg/m ²). Normal renal function as confirmed by creatinine clearance.

    • Exclusion Criteria: History of significant medical conditions, use of interacting medications, known allergy to gabapentinoids, pregnancy or lactation.

  • Study Design:

    • A randomized, open-label, crossover design is typically used to assess effects like food-drug interactions.

    • Subjects receive single oral doses of this compound under different conditions (e.g., fasted vs. fed) separated by a washout period of at least 5-7 days to ensure complete drug elimination.

  • Dosing and Administration:

    • Fasted State: Subjects fast overnight for at least 10 hours before receiving a single oral dose of this compound with a standardized volume of water.

    • Fed State: Subjects consume a standardized meal (e.g., moderate-fat or high-fat) within 30 minutes before drug administration. The drug is then given with a standardized volume of water.

  • Blood Sampling:

    • Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points, for example: 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours.

    • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Bioanalytical Method:

    • Gabapentin concentrations in plasma are typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[14]

    • The method involves protein precipitation from the plasma sample, followed by chromatographic separation and detection.

    • The assay must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis (NCA).

    • Key parameters include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC(0-inf): AUC extrapolated to infinity.

      • t1/2: Terminal elimination half-life.

    • Statistical analysis (e.g., analysis of variance - ANOVA) is used to compare PK parameters between different treatment conditions.

Mandatory Visualizations

Gabapentin_Enacarbil_Pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Systemic Circulation GE_Oral This compound (Oral Administration) GE_Absorbed This compound GE_Oral->GE_Absorbed Absorption via MCT-1 & SMVT Transporters Conversion Hydrolysis by Carboxylesterases GE_Absorbed->Conversion Gabapentin_Formed Gabapentin (Active Drug) Conversion->Gabapentin_Formed Gabapentin_Blood Gabapentin to Systemic Circulation Gabapentin_Formed->Gabapentin_Blood Enters Bloodstream

Caption: Absorption and conversion pathway of this compound.

Troubleshooting_Workflow cluster_protocol Protocol Adherence Review cluster_subject Subject-Specific Factors cluster_lab Laboratory Procedures Review Start High Interindividual Variability Observed in PK Data Food Review Food/Dietary Logs (Fed vs. Fasted Status) Start->Food Meds Verify Concomitant Medications Start->Meds Dosing Confirm Dosing Records (Time, Amount) Start->Dosing Renal Analyze Data Stratified by Renal Function Food->Renal If protocol adherence is confirmed Meds->Renal Dosing->Renal Genetics Consider Exploratory Genotyping (e.g., OCT2) Renal->Genetics Sample Audit Sample Handling & Storage Procedures Renal->Sample If subject factors don't fully explain variability Genetics->Sample End Identify Source of Variability & Implement Corrective Actions Sample->End Assay Re-validate Bioanalytical Assay Performance Assay->End

Caption: Workflow for investigating high pharmacokinetic variability.

References

Overcoming saturable absorption of gabapentin with gabapentin enacarbil formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with gabapentin enacarbil to overcome the saturable absorption of gabapentin.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental issue with gabapentin's oral absorption?

Gabapentin's oral bioavailability is limited by a saturable absorption mechanism.[1][2][3][4] It is primarily absorbed in the upper small intestine by a low-capacity L-type amino acid transporter (LAT1).[2][5][6][7][8] As the dose of gabapentin increases, this transporter system becomes saturated, leading to a decrease in the fraction of the drug absorbed.[1][2][3][4][8] This results in non-proportional increases in plasma concentrations with escalating doses and high inter-patient variability in drug exposure.[2][9]

Q2: How does the this compound formulation overcome this saturable absorption?

This compound is a prodrug of gabapentin, meaning it is an inactive compound that is converted to the active drug, gabapentin, in the body.[1][10] It was specifically designed to bypass the low-capacity LAT1 transporter.[1][7][10] this compound is recognized and absorbed by high-capacity nutrient transporters, namely the monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), which are expressed throughout the intestinal tract.[7][9][11][12][13][14] This utilization of different, higher-capacity transporters avoids the saturation issue seen with gabapentin.[1][9][15]

Q3: What happens to this compound after it is absorbed?

Following absorption from the intestinal lumen, this compound is rapidly and efficiently hydrolyzed by non-specific carboxylesterases, primarily in the enterocytes and to a lesser extent in the liver, to form gabapentin and other inactive molecules.[7][9][10][13][16] The released gabapentin then enters systemic circulation.[10]

Q4: What are the key pharmacokinetic advantages of this compound over standard gabapentin?

The primary advantages are dose-proportional and predictable pharmacokinetics.[9] This means that as the dose of this compound is increased, the resulting plasma concentration of gabapentin increases proportionally.[1][15] This is in stark contrast to gabapentin, where absorption saturates at clinically relevant doses.[1] Consequently, this compound provides greater bioavailability and more consistent and predictable gabapentin exposure with lower interindividual variability.[9][10]

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected gabapentin plasma concentrations in preclinical/clinical studies with this compound.

Possible Cause Suggested Action
Improper Dosing Conditions This compound absorption can be influenced by food. Studies have shown that administration with a meal can increase bioavailability.[1] Ensure that the dosing protocol in your study (fed vs. fasted state) is consistent and appropriate for the formulation being tested.
Formulation Integrity Issues The extended-release properties of the this compound formulation are critical for its pharmacokinetic profile. Verify the dissolution profile of your test article to ensure it meets specifications. Any deviation could lead to premature release and altered absorption.
Genetic Polymorphisms in Transporters While MCT-1 and SMVT are high-capacity transporters, genetic variations could potentially influence their expression or function, leading to inter-subject variability. If feasible, consider genetic screening of study subjects for polymorphisms in SLC16A1 (MCT-1) and SLC5A6 (SMVT).
Drug-Drug Interactions Co-administration of other drugs that are substrates or inhibitors of MCT-1 could potentially compete with this compound for absorption.[14] Review concomitant medications in your study and assess for potential interactions. For instance, naproxen is a known MCT-1 substrate.[14]
Analytical Method Issues Ensure that the bioanalytical method for quantifying gabapentin in plasma is validated and free from interference from the prodrug or its metabolites. The method should have a validated concentration range appropriate for the expected plasma levels.[9]

Data Presentation

Table 1: Comparison of Gabapentin Bioavailability after Oral Administration of Gabapentin vs. This compound

Drug Administered Dose Mean Bioavailability (%) Key Finding
Gabapentin200 mg65.2%At lower doses, gabapentin has relatively good bioavailability.[1]
Gabapentin1400 mg26.5%Bioavailability significantly decreases at higher doses due to transporter saturation.[1]
This compound350 mg82.9%This compound demonstrates high bioavailability even at lower doses.[1]
This compound2800 mg79.7%Bioavailability remains high and does not decrease with increasing doses, indicating a lack of saturation.[1]

Table 2: Dose Proportionality of Gabapentin and this compound

Drug Dose Range Dose Proportionality Reference
GabapentinUp to 1400 mgTransport saturated at this level.[1]
This compound (Immediate Release)Up to 2800 mgNo saturation of transport observed.[1]
This compound (Extended Release)Up to 2100 mgNo sign of transport saturation.[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of Gabapentin Bioavailability from this compound

  • Animal Model: Male Sprague-Dawley rats.

  • Formulations:

    • Gabapentin solution in sterile water.

    • This compound suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing:

    • Administer equimolar doses of gabapentin and this compound orally to different groups of rats.

    • Include an intravenous administration group with gabapentin to determine absolute bioavailability.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of gabapentin in rat plasma.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using non-compartmental analysis.

    • Calculate absolute bioavailability (F) using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).

Protocol 2: In Vitro Transporter Assay to Confirm this compound Transport Mechanism

  • Cell Lines:

    • Use Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocytic characteristics) or HEK293 cells transfected to overexpress human MCT-1 or SMVT.

  • Uptake Experiment:

    • Culture the cells on permeable supports.

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add radiolabeled this compound to the apical side of the monolayer.

    • Incubate for various time points at 37°C.

    • To confirm the involvement of specific transporters, perform competitive inhibition studies by co-incubating with known substrates of MCT-1 (e.g., naproxen) or SMVT.

  • Sample Analysis:

    • After incubation, wash the cells to remove extracellular radiolabeled compound.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the uptake rate of this compound.

    • Compare the uptake in the presence and absence of inhibitors to determine the contribution of the specific transporters.

Visualizations

Gabapentin_Absorption_Pathway cluster_enterocyte Enterocyte cluster_blood Bloodstream Gabapentin_Lumen Gabapentin LAT1 LAT1 Transporter (Low Capacity) Gabapentin_Lumen->LAT1 Saturable Transport Gabapentin_Intracellular Gabapentin LAT1->Gabapentin_Intracellular Gabapentin_Blood Gabapentin Gabapentin_Intracellular->Gabapentin_Blood To Systemic Circulation Gabapentin_Enacarbil_Absorption_Pathway cluster_enterocyte Enterocyte cluster_blood Bloodstream GE_Lumen This compound (Prodrug) MCT1_SMVT MCT-1 & SMVT Transporters (High Capacity) GE_Lumen->MCT1_SMVT Non-saturable Transport GE_Intracellular This compound MCT1_SMVT->GE_Intracellular Esterases Carboxylesterases GE_Intracellular->Esterases Hydrolysis Gabapentin_Intracellular Gabapentin (Active Drug) Esterases->Gabapentin_Intracellular Gabapentin_Blood Gabapentin Gabapentin_Intracellular->Gabapentin_Blood To Systemic Circulation Experimental_Workflow cluster_study_design Study Design cluster_sampling_analysis Sampling & Analysis cluster_data_interpretation Data Interpretation Dosing Oral Dosing (Gabapentin vs. This compound) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling IV_Dosing IV Dosing (Gabapentin for Absolute F) IV_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Quantification of Gabapentin Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc Comparison Compare PK Parameters Bioavailability_Calc->Comparison

References

Technical Support Center: Minimizing Somnolence and Dizziness in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adverse effects like somnolence and dizziness during preclinical animal studies.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue: Unexpectedly High Incidence of Somnolence or Dizziness

If you observe a higher-than-anticipated rate of somnolence (e.g., decreased arousal, increased sleep time) or dizziness (e.g., ataxia, impaired motor coordination) in your study animals, follow these troubleshooting steps.

Step 1: Review Dosing and Administration

  • Dose-Response Relationship: Adverse effects are often dose-dependent.[1] At higher doses, undesired side effects can appear and intensify.[1] Verify that the correct dose was administered. An initial step should be to assess if a lower dose can maintain efficacy while reducing adverse effects.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The timing of peak plasma and brain concentrations of the compound can correlate with the onset of adverse effects. Consider collecting satellite PK samples to correlate exposure with the observed effects. PK/PD modeling is a powerful tool to connect dosage regimens to clinical effects.[2]

Step-by-Step Troubleshooting Workflow

start High Incidence of Somnolence/Dizziness Observed dose Step 1: Review Dose - Verify dose calculation & administration - Is it the lowest effective dose? start->dose protocol Step 2: Examine Protocol - Timing of observation vs. Tmax? - Adequate acclimatization? - Environmental stressors? dose->protocol Dose Correct adjust_dose Action: Conduct Dose-Response Study to Find Optimal Dose dose->adjust_dose Dose Too High animal Step 3: Assess Animal Model - Strain/species sensitivity? - Health status of animals? - Diet or housing changes? protocol->animal Protocol OK adjust_protocol Action: Modify Protocol (e.g., adjust observation times, increase acclimatization) protocol->adjust_protocol Protocol Issue compound Step 4: Evaluate Compound - Known off-target effects? - High receptor occupancy? animal->compound Model OK select_model Action: Consider Alternate Strain or Species animal->select_model Model Issue modify_compound Action: Medicinal Chemistry Effort to Improve Selectivity compound->modify_compound Off-Target Effects end Issue Resolved / Understood compound->end Mechanism Understood adjust_dose->end adjust_protocol->end select_model->end modify_compound->end

Caption: Troubleshooting decision tree for addressing adverse CNS effects.

Step 2: Analyze Experimental Protocol

  • Behavioral Assessments: Ensure that behavioral tests for motor coordination, like the Rotarod test, are conducted consistently.[3][4] Factors such as the time of day, acclimatization period, and handling can influence outcomes.[3][5]

  • Environmental Factors: Changes in caging, bedding, noise, or light exposure can affect animal behavior and sleep patterns, potentially confounding results.[6]

Step 3: Consider the Animal Model

  • Species and Strain Differences: Different species or strains of rodents can have varying sensitivities to drug effects due to differences in metabolism or receptor expression.

  • Health Status: Underlying health issues can alter an animal's response to a test compound. Ensure all animals are healthy and free from infections or other comorbidities.

Step 4: Evaluate the Compound's Mechanism of Action

  • Off-Target Effects: Somnolence and dizziness can arise from a drug interacting with unintended molecular targets.[7] Rational drug design and screening can help create compounds with higher specificity.[7]

  • PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data can help predict the dose-dependent time course of effects and translate findings from animals to humans.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common behavioral tests to assess somnolence and dizziness in rodents?

A1: To assess somnolence, researchers often use observational batteries like the Functional Observational Battery (FOB) or Irwin test, which score for changes in arousal and activity levels.[9] For dizziness and lack of coordination, the Rotarod test is the gold standard.[10][11] It measures the time an animal can stay on a rotating rod, providing a quantifiable assessment of motor coordination and balance.[3][4] Other tests include the beam walking test and the foot-fault test.[10]

Q2: How can I establish a therapeutic window that separates efficacy from adverse effects?

A2: Establishing a clear therapeutic window requires a comprehensive dose-response study.[1][12] This involves testing a wide range of doses and measuring both the desired therapeutic effect and the incidence/severity of adverse effects like somnolence and dizziness. The goal is to identify a dose range that produces a statistically significant therapeutic effect with a minimal or acceptable level of adverse events. PK/PD modeling can further refine this by correlating drug exposure levels (e.g., AUC, Cmax) with both efficacy and toxicity endpoints.[2][8]

Q3: Can PK/PD modeling help predict and minimize CNS adverse effects?

A3: Yes. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool in modern drug development.[8] By creating a mathematical relationship between the drug's concentration over time (PK) and its pharmacological effect (PD), these models can:

  • Predict the time course of effects: Understand when adverse effects are likely to occur relative to dosing.[8]

  • Simulate different dosing regimens: Identify dosing schedules (e.g., lower dose more frequently) that could maintain efficacy while keeping drug concentrations below the threshold for adverse effects.[2]

  • Improve interspecies scaling: Help translate findings from animal models to predict potential outcomes in humans.[8][13]

Q4: What is the role of target selectivity in causing somnolence and dizziness?

A4: Target selectivity is critical. Many CNS adverse effects occur when a drug binds to unintended receptors or channels (off-target effects).[7] For example, a drug designed to target a specific serotonin receptor subtype for depression might also have an affinity for histamine H1 receptors, a known mechanism for causing somnolence. Strategies to minimize this include:

  • Rational Drug Design: Using computational tools to design molecules with high specificity for the intended target.[7]

  • High-Throughput Screening: Testing compounds against a panel of known off-targets early in the discovery process to eliminate non-selective candidates.[7]

Hypothetical Drug Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Drug Test Compound Target_R Therapeutic Target (e.g., GPCR) Drug->Target_R High Affinity OffTarget_R Off-Target (e.g., Histamine H1R) Drug->OffTarget_R Lower Affinity (causes side effect) Therapeutic_Pathway Second Messengers (e.g., cAMP, IP3) Target_R->Therapeutic_Pathway Adverse_Pathway Second Messengers (e.g., Gq/11 pathway) OffTarget_R->Adverse_Pathway Therapeutic_Effect Desired Therapeutic Effect Therapeutic_Pathway->Therapeutic_Effect Adverse_Effect Adverse Effect (Somnolence) Adverse_Pathway->Adverse_Effect cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Analysis A Acclimatize Animals (e.g., 60 mins) C Administer Compound/Vehicle (e.g., PO, IP) A->C B Prepare Compound Doses & Vehicle Control B->C D Home Cage Observation (Irwin/FOB Screen for Somnolence) C->D Post-Dose (e.g., 30 mins) E Rotarod Test for Dizziness (3 Trials with 15 min ITI) D->E At Predicted Tmax F Other Tests (e.g., Open Field) E->F G Collect & Analyze Data (Latency to Fall, Activity Counts) F->G H Statistical Comparison (Treated vs. Control) G->H I Report Findings H->I

References

Dose adjustments for gabapentin enacarbil in studies with renally impaired animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers utilizing gabapentin enacarbil in animal models, with a specific focus on considerations for studies involving renal impairment.

Frequently Asked Questions (FAQs)

Q1: Is a dose adjustment for this compound necessary in animal models with renal impairment?

A1: While direct studies on dose adjustments for this compound in animal models of renal impairment are limited in publicly available literature, a dose adjustment is strongly recommended. This compound is a prodrug that is rapidly converted to gabapentin, and gabapentin is primarily eliminated by the kidneys.[1][2][3][4] In human studies, impaired renal function leads to higher plasma concentrations of gabapentin and a longer elimination half-life, necessitating dose adjustments.[4][5][6] A study in cats with chronic kidney disease (CKD) demonstrated that a lower dose of gabapentin resulted in significantly higher serum concentrations compared to healthy cats, supporting the need for dose reduction in renally impaired animals.[7][8][9]

Q2: We are planning a study in a rat model of chronic kidney disease. How should we approach dose selection for this compound?

A2: Given the lack of specific dose-adjustment studies for this compound in renally impaired rodent models, a pilot pharmacokinetic study is advisable. This would involve administering a reduced dose of this compound to a small cohort of renally impaired and healthy control animals and measuring plasma concentrations of gabapentin over time. Based on the feline CKD study with gabapentin, a starting point could be a 50% dose reduction.[8][10] Monitoring for signs of toxicity, such as excessive sedation or ataxia, is also crucial.

Q3: What are the common animal models of renal impairment used in preclinical drug development?

A3: Several models are used to induce renal impairment in animals, primarily in rodents. These include:

  • Surgical models: The 5/6 nephrectomy model is a classical approach to induce progressive chronic kidney disease.

  • Chemically-induced models: An adenine-rich diet can be used to induce chronic kidney disease in rats, leading to tubulointerstitial fibrosis and tubular atrophy.[11][12]

Q4: How is this compound metabolized in common laboratory animal species?

A4: this compound is a prodrug designed for enhanced absorption. After oral administration, it is rapidly hydrolyzed by non-specific esterases in the intestine and liver to form gabapentin and other inactive byproducts.[2] Preclinical studies in rats, dogs, and monkeys have shown efficient conversion to gabapentin.[2] Gabapentin itself undergoes minimal metabolism in most species, with the notable exception of dogs where it is metabolized to N-methyl-gabapentin.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high sedation or ataxia in renally impaired animals. Reduced renal clearance of gabapentin leading to drug accumulation.Immediately reduce the dose of this compound. Consider a pilot pharmacokinetic study to determine the appropriate dose adjustment. Monitor renal function parameters (e.g., serum creatinine, BUN).
High variability in plasma gabapentin concentrations within the renally impaired group. Inconsistent induction of renal impairment across animals. Differences in individual drug absorption and metabolism.Ensure a standardized protocol for inducing renal impairment. Increase the sample size to account for inter-individual variability. Analyze data for correlations between the degree of renal impairment and drug exposure.
Difficulty in establishing a clear dose-response relationship in renally impaired animals. Saturation of gabapentin absorption at higher doses. Altered pharmacokinetics due to renal disease.Consider using a wider range of doses in your dose-finding studies. If using gabapentin directly, be aware that its absorption is saturable. This compound was designed to overcome this, but its absorption might still be affected by severe gastrointestinal changes associated with uremia.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Gabapentin in Healthy vs. Renally Impaired Cats

Parameter Healthy Cats (20 mg/kg dose) CKD Cats (10 mg/kg dose)
Dose-Normalized Serum Gabapentin Concentration at 3h LowerSignificantly Higher
Dose-Normalized Serum Gabapentin Concentration at 8h LowerSignificantly Higher
Median Half-life Not specified in abstractSignificantly Higher

Data adapted from a study on gabapentin in cats with chronic kidney disease. This study highlights the impact of renal impairment on gabapentin clearance and the need for dose reduction.[8][14]

Experimental Protocols

Protocol: Limited Sampling Pharmacokinetic Study of Gabapentin in a Feline Model of Chronic Kidney Disease

This protocol is a summary of a study conducted to assess serum concentrations of gabapentin in cats with CKD.

1. Animal Model:

  • Healthy adult cats.

  • Cats with stable International Renal Interest Society (IRIS) stage 2 and 3 Chronic Kidney Disease.[8][15]

2. Drug Administration:

  • A single 10 mg/kg oral dose of gabapentin was administered to both healthy and CKD cats.[8][15] A higher dose of 20 mg/kg was also tested in healthy cats in a full pharmacokinetic study.[8][15]

3. Sample Collection:

  • Blood samples were collected at 3 and 8 hours post-administration for the limited sampling study.[8][15] For the full pharmacokinetic study in healthy cats, samples were collected at multiple time points up to 36 hours.[15]

4. Sample Analysis:

  • Serum gabapentin concentrations were measured using liquid chromatography coupled to tandem mass spectrometry.[15]

5. Data Analysis:

  • Dose-normalized serum gabapentin concentrations were compared between the healthy and CKD groups.

  • Correlations between serum gabapentin concentrations and markers of renal function (serum creatinine and symmetric dimethylarginine - SDMA) were assessed.[8]

Visualizations

experimental_workflow Experimental Workflow for Assessing Gabapentin Pharmacokinetics in Renally Impaired Cats cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis animal_selection Select Healthy and CKD Cats dose_preparation Prepare 10 mg/kg and 20 mg/kg Gabapentin Doses animal_selection->dose_preparation dosing Administer Single Oral Dose dose_preparation->dosing sampling Collect Blood Samples at 3h and 8h dosing->sampling lcms Measure Serum Gabapentin by LC-MS/MS sampling->lcms pk_analysis Compare Dose-Normalized Concentrations lcms->pk_analysis correlation Correlate with Renal Function Markers pk_analysis->correlation

Caption: Workflow for a pharmacokinetic study of gabapentin in cats with CKD.

logical_relationship Rationale for this compound Dose Adjustment in Renal Impairment cluster_drug Drug Properties cluster_pk Pharmacokinetics cluster_pathophysiology Pathophysiology cluster_consequence Consequence cluster_action Recommended Action prodrug This compound is a Prodrug conversion Rapidly Converts to Gabapentin prodrug->conversion elimination Gabapentin is Renally Eliminated conversion->elimination reduced_clearance Reduced Gabapentin Clearance renal_impairment Renal Impairment renal_impairment->reduced_clearance increased_exposure Increased Plasma Exposure & Half-life reduced_clearance->increased_exposure toxicity Potential for Toxicity increased_exposure->toxicity dose_adjustment Dose Adjustment Required toxicity->dose_adjustment

Caption: Rationale for dose adjustment of this compound in renal impairment.

References

Technical Support Center: Managing Variability in Absorption Due to Food Effects in Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in drug absorption due to food effects during preclinical trials.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: High inter-subject variability in pharmacokinetic (PK) parameters in fed or fasted groups.

  • Question: We are observing significant variability in AUC and Cmax among animals within the same group (either fed or fasted). What could be the cause, and how can we troubleshoot this?

  • Answer: High inter-subject variability is a common challenge in preclinical studies and can obscure the true effect of food on drug absorption.[1] Several factors can contribute to this issue.

    Potential Causes and Solutions:

    Potential CauseTroubleshooting Steps
    Incomplete or Inconsistent Food Consumption Ensure all animals in the fed group consume the entire high-fat meal within the specified timeframe. Monitor and record food consumption for each animal.[2] For rodents, consider using palatable high-fat diets to encourage complete consumption.
    Inadequate Fasting Strictly enforce the fasting period (typically 12-18 hours for rats) to ensure a consistent baseline.[3] Verify that animals do not have access to bedding that they might consume.
    Coprophagy in Rodents House rodents in cages that prevent coprophagy, as the re-ingestion of feces can alter gut physiology and drug absorption.
    Biological Variability Differences in genetics, gut microbiota, and metabolic rates can contribute to variability.[1] Ensure that animals are from a consistent genetic background and are age- and weight-matched. A crossover study design, where each animal serves as its own control, can help minimize the impact of inter-individual differences.[1]
    Formulation Issues Poorly soluble compounds can exhibit high variability. Ensure the formulation is homogenous and stable. For suspensions, ensure adequate mixing before each dose. Consider formulation strategies to improve solubility and reduce variability.[4][5]
    Dosing or Sampling Errors Review dosing and blood sampling techniques to ensure consistency across all animals. Inaccurate dosing volumes or inconsistent timing of sample collection can introduce significant variability.

Issue 2: Unexpected or contradictory food effect results (e.g., negative food effect for a lipophilic compound).

  • Question: Our compound is highly lipophilic (BCS Class II), and we expected a positive food effect. However, our preclinical results show a negative or no food effect. What could explain this discrepancy?

  • Answer: While lipophilic compounds often exhibit a positive food effect due to enhanced solubilization by bile salts, several factors can lead to unexpected negative or neutral results.[6][7]

    Potential Causes and Solutions:

    Potential CauseTroubleshooting Steps
    Drug Degradation in the Stomach The prolonged gastric residence time in the fed state can lead to increased degradation of acid-labile drugs.[8] Assess the stability of your compound at the lower pH of the fed stomach.
    Interaction with Food Components The drug may bind to components of the high-fat meal, reducing the amount of free drug available for absorption.[9] Consider in vitro studies to assess binding to food components.
    Supersaturation and Precipitation While food can initially enhance solubilization, the drug may precipitate out of solution in the gastrointestinal tract, leading to reduced absorption. This can be a particular issue for amorphous solid dispersions.
    Inhibition of Uptake Transporters Some food components can inhibit intestinal uptake transporters that may be involved in the drug's absorption.
    Species-Specific Differences The gastrointestinal physiology of the preclinical model (e.g., dog, rat) may differ significantly from what is expected in humans, leading to different food effects.[6] For example, the gastric pH in fasted dogs can be highly variable.[10]

Issue 3: Difficulty in translating preclinical food effect data to the expected human outcome.

  • Question: Our preclinical data in dogs shows a significant food effect, but we are unsure how this will translate to humans. How can we improve the predictive value of our preclinical studies?

  • Answer: Translating preclinical food effect data to humans is a known challenge due to physiological differences between species.[6][11] However, several strategies can enhance the predictive power of your preclinical models.

    Strategies for Improved Human Prediction:

    StrategyDescription
    Use of a Validated Preclinical Model The beagle dog is a commonly used model for predicting human food effect.[6][12][13] A validated protocol using a 50-g aliquot of the standard FDA high-fat meal in dogs has shown good qualitative agreement with human data.[6][13]
    Control of Gastric pH In dogs, gastric pH can be variable. Pre-treatment with agents like pentagastrin (to lower pH) or famotidine (to raise pH) can help to mimic human gastric conditions more closely and investigate pH-dependent absorption.[10]
    Physiologically-Based Pharmacokinetic (PBPK) Modeling PBPK models integrate physicochemical properties of the drug with physiological data from preclinical species and humans to simulate and predict food effects.[8] This can be a powerful tool for extrapolating preclinical findings to humans.
    Understanding the Mechanism of the Food Effect Investigating the underlying mechanism of the observed food effect in the preclinical model (e.g., solubility enhancement, altered transit time) can provide insights into whether a similar effect is likely to occur in humans.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and interpretation of preclinical food effect studies.

1. Study Design and Protocols

  • Question: What is a standard protocol for a preclinical food effect study in rodents?

  • Answer: A typical design is a two-group study (fed vs. fasted) or a crossover design.

    • Fasting Group: Animals are fasted overnight for approximately 12-18 hours with free access to water.[3] After drug administration, food is typically withheld for another 4 hours.[14]

    • Fed Group: Following the overnight fast, animals are provided with a high-fat meal for a specified period (e.g., 1-2 hours) before drug administration. It is crucial to ensure and quantify meal consumption.

    • Dosing and Sampling: The drug is administered orally, and blood samples are collected at predetermined time points to characterize the pharmacokinetic profile.

  • Question: What is the composition of a standard high-fat diet used in preclinical food effect studies?

  • Answer: High-fat diets for preclinical studies are designed to be palatable and to maximize the physiological response to food. The composition can vary, but they typically derive 40-60% of their calories from fat.[15]

    Example High-Fat Diet Compositions for Rodents:

    ComponentPercentage of Total CaloriesSource
    Fat40-60%Lard, soybean oil, corn oil[15][16][17]
    Carbohydrate20-40%Sucrose, corn starch[16][17]
    Protein15-20%Casein, milk powder[16]

    For canine studies, a specific high-fat, high-calorie meal, often based on the FDA's recommended meal for human studies, is used.[6][13]

2. Data Interpretation

  • Question: How do we quantitatively assess the presence of a food effect?

  • Answer: The food effect is assessed by comparing the key pharmacokinetic parameters between the fed and fasted states. The primary parameters of interest are the Area Under the Curve (AUC) and the Maximum Concentration (Cmax). A food effect is generally considered significant if the 90% confidence interval for the ratio of the geometric means (fed/fasted) for AUC or Cmax falls outside the equivalence limits of 80-125%.[18]

    Summary of Pharmacokinetic Parameters in Food Effect Studies:

    ParameterDescriptionImplication of Change with Food
    AUC (Area Under the Curve) Represents the total drug exposure over time.An increase indicates a positive food effect (more drug absorbed), while a decrease indicates a negative food effect.
    Cmax (Maximum Concentration) The peak plasma concentration of the drug.An increase suggests a faster and/or greater extent of absorption. A decrease may indicate a slower rate of absorption.
    Tmax (Time to Maximum Concentration) The time at which Cmax is reached.A delay in Tmax is common in the fed state due to slowed gastric emptying.

3. Mitigation Strategies

  • Question: If we observe a significant food effect, what strategies can we employ to mitigate it?

  • Answer: Mitigating food effects often involves reformulating the drug product to minimize the impact of gastrointestinal changes.[19][20]

    Formulation Strategies to Mitigate Food Effects:

    StrategyDescriptionMechanism of Action
    Lipid-Based Formulations Formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[21]These formulations can mimic the positive effects of a high-fat meal by enhancing the solubilization of lipophilic drugs, thereby reducing the variability between fed and fasted states.[21]
    Nanosizing Reducing the particle size of the drug to the nanometer range.Increases the surface area for dissolution, which can overcome solubility limitations and reduce the impact of food.[20]
    Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in an amorphous state.Enhances the solubility and dissolution rate of poorly soluble compounds.[20]
    Prodrugs Modifying the chemical structure of the drug to create a prodrug with more favorable absorption properties.Can be designed to improve solubility or permeability, making absorption less dependent on the prandial state.[20]

Visualizations

Experimental Workflow for a Preclinical Food Effect Study

G cluster_setup Study Setup cluster_fasted Fasted Group Protocol cluster_fed Fed Group Protocol cluster_sampling Pharmacokinetic Sampling cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Randomization Randomization into Groups (Fed vs. Fasted) Animal_Acclimatization->Randomization Fasting Overnight Fast (12-18 hours) Randomization->Fasting Fed_Fasting Overnight Fast (12-18 hours) Randomization->Fed_Fasting Dose_Fasted Oral Drug Administration Fasting->Dose_Fasted Post_Dose_Fast Withhold Food (4 hours post-dose) Dose_Fasted->Post_Dose_Fast Blood_Sampling Serial Blood Sampling (Predetermined time points) Post_Dose_Fast->Blood_Sampling High_Fat_Meal Provide High-Fat Meal (Consume within 1-2 hours) Fed_Fasting->High_Fat_Meal Dose_Fed Oral Drug Administration High_Fat_Meal->Dose_Fed Dose_Fed->Blood_Sampling Plasma_Analysis Plasma Sample Processing and Bioanalysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison (Fed vs. Fasted) PK_Analysis->Statistical_Analysis

Caption: Workflow for a typical preclinical food effect study.

Key Physiological Changes Affecting Drug Absorption in the Fed State

G cluster_GI_Changes Gastrointestinal Physiological Changes cluster_Absorption_Impact Impact on Drug Absorption Food_Intake Food Intake Gastric_pH ↑ Gastric pH Food_Intake->Gastric_pH Gastric_Emptying ↓ Gastric Emptying Food_Intake->Gastric_Emptying Bile_Secretion ↑ Bile Salt Secretion Food_Intake->Bile_Secretion Splanchnic_Blood_Flow ↑ Splanchnic Blood Flow Food_Intake->Splanchnic_Blood_Flow Solubility_Dissolution Altered Solubility & Dissolution Gastric_pH->Solubility_Dissolution Drug_Stability Altered Drug Stability Gastric_pH->Drug_Stability Absorption_Rate Altered Absorption Rate Gastric_Emptying->Absorption_Rate Bile_Secretion->Solubility_Dissolution Splanchnic_Blood_Flow->Absorption_Rate Permeability Altered Permeability Solubility_Dissolution->Permeability

Caption: Impact of food on GI physiology and drug absorption.

Troubleshooting Logic for High PK Variability

G Start High PK Variability Observed Check_Food Review Food/Fasting Compliance Start->Check_Food Check_Dosing Review Dosing & Sampling Technique Check_Food->Check_Dosing Compliance OK Resolved Variability Reduced Check_Food->Resolved Issue Found & Corrected Check_Formulation Evaluate Formulation Homogeneity/Stability Check_Dosing->Check_Formulation Technique OK Check_Dosing->Resolved Issue Found & Corrected Consider_Design Consider Crossover Study Design Check_Formulation->Consider_Design Formulation OK Check_Formulation->Resolved Issue Found & Corrected Consider_Design->Resolved Implemented Unresolved Variability Persists: Inherent Compound Property Consider_Design->Unresolved Not Feasible

Caption: Decision tree for troubleshooting high PK variability.

References

Troubleshooting unexpected results in gabapentin enacarbil efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and scientists working with gabapentin enacarbil. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate unexpected results in your efficacy studies.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-individual variability in our efficacy results, despite using a prodrug designed for consistent absorption. What are the potential causes?

A1: While this compound is designed to have more predictable pharmacokinetics than gabapentin, some variability can still occur.[1][2] Potential contributing factors include:

  • Genetic Polymorphisms: Although less of a factor than with conventional gabapentin, subtle genetic variations in the high-capacity nutrient transporters responsible for this compound absorption (MCT-1 and SMVT) could contribute to minor differences in uptake among subjects.[1]

  • Gastrointestinal Factors: Individual differences in gastrointestinal transit time, pH, and the activity of intestinal esterases that convert the prodrug to active gabapentin can influence the rate and extent of drug absorption.[3]

  • Concomitant Medications: Co-administration of other drugs could potentially affect transporter function or intestinal esterase activity.[4]

  • Food Effects: The presence and composition of food can influence the absorption of this compound. It is recommended to administer the drug with food to ensure consistent absorption.[5][6]

  • Underlying Disease State: The specific pathology of the animal model or patient population could influence drug disposition and response.

Q2: Our in-vivo model of neuropathic pain is not showing the expected analgesic effect with this compound. What could be the reason?

A2: Several factors could contribute to a lack of efficacy in a neuropathic pain model:

  • Choice of Model: The efficacy of gabapentin can vary depending on the specific neuropathic pain model used (e.g., chronic constriction injury, spinal nerve ligation, diabetic neuropathy).[7] Some models may be less sensitive to the mechanism of action of gabapentin.

  • Dosing Regimen: The dose and frequency of administration are critical. This compound provides sustained release of gabapentin, but the timing of administration relative to behavioral testing is important.[8] Ensure that the dosing schedule allows for reaching steady-state concentrations of gabapentin before assessing efficacy.

  • Outcome Measures: The endpoints used to assess pain (e.g., mechanical allodynia, thermal hyperalgesia) and their sensitivity can influence the results. Consider using a battery of tests to get a comprehensive picture of the analgesic effect.

  • Species Differences: Pharmacokinetic and pharmacodynamic profiles can differ between species. The dose that is effective in one species may not be directly translatable to another.

  • Drug Metabolism: Ensure that the animal model has the necessary intestinal and hepatic esterases to efficiently convert this compound to its active form, gabapentin.[3]

Q3: We are observing significant sedation and dizziness in our animal models at doses that are supposed to be therapeutic. How can we mitigate this?

A3: Sedation and dizziness are known side effects of this compound.[5][9][10] Here are some strategies to manage these effects in your studies:

  • Dose Titration: Start with a lower dose and gradually increase it over several days to allow the animals to develop tolerance to the sedative effects. This mimics the clinical approach to initiating treatment.[11]

  • Timing of Administration: If your experimental protocol allows, consider administering the drug at a time when the sedative effects will least interfere with behavioral testing (e.g., before the dark cycle for nocturnal animals).

  • Acclimatization: Ensure that animals are thoroughly acclimatized to the experimental procedures and environment before drug administration to minimize stress-induced behavioral changes that could be confounded with drug effects.

  • Refine Dosing: It's possible that the optimal therapeutic dose for your specific model is lower than initially anticipated. A careful dose-response study can help identify a dose with a better balance of efficacy and side effects.

Q4: Our pharmacokinetic analysis shows lower than expected plasma concentrations of gabapentin after oral administration of this compound. What are the potential causes?

A4: Lower than expected gabapentin exposure could be due to several factors:

  • Formulation Issues: Ensure the stability and integrity of your this compound formulation. Improper storage or preparation could lead to degradation of the compound.

  • Administration Technique: For oral gavage, ensure accurate dosing and proper delivery to the stomach to avoid loss of the compound.

  • Gastrointestinal Absorption: As mentioned in Q1, factors like GI transit time and esterase activity can affect absorption. While this compound is designed to overcome the saturable absorption of gabapentin, issues with the high-capacity transporters could still theoretically lead to reduced uptake.[1][12]

  • Bioanalytical Method: Verify the accuracy and precision of your bioanalytical method for quantifying gabapentin in plasma. Issues with sample preparation, instrument calibration, or matrix effects could lead to inaccurate results.

  • Fasting/Fed State: Administration of this compound with food is recommended as it can affect absorption.[5][6] Inconsistent feeding schedules in relation to drug administration can introduce variability.

Troubleshooting Guides

Guide 1: Unexpected Variability in Efficacy
Potential Cause Troubleshooting Steps
Inconsistent Dosing Verify dose calculations, formulation concentration, and administration volumes. Ensure consistent timing of administration relative to testing.
Food Effects Standardize the feeding schedule. Administer this compound with food to ensure consistent absorption.[5][6]
Subject Health Status Monitor animal health closely. Exclude subjects with any signs of illness that could affect drug metabolism or behavior.
Environmental Factors Maintain consistent environmental conditions (light cycle, temperature, noise) to minimize stress and behavioral variability.
Assay Variability Ensure consistent and validated experimental assays. Use standardized protocols and train all personnel thoroughly.
Guide 2: Suboptimal Analgesic Effect in Neuropathic Pain Models
Potential Cause Troubleshooting Steps
Inappropriate Animal Model Review the literature to confirm that your chosen model is responsive to gabapentinoids. Consider piloting a different model if necessary.
Insufficient Dose Conduct a dose-response study to determine the optimal therapeutic dose for your specific model and endpoints.
Timing of Behavioral Testing Profile the pharmacokinetic curve of gabapentin in your model and conduct behavioral testing at the time of peak or steady-state plasma concentrations.
Low Bioavailability Investigate potential issues with formulation, administration, or subject-specific absorption problems.
Placebo Effect/Handling Stress Include a vehicle-treated control group and ensure proper acclimatization and handling of the animals to minimize non-specific effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of Gabapentin after Oral Administration of this compound (1200 mg) in Healthy Adults

ParameterMean ValueStandard DeviationCoefficient of Variation (%)
Cmax (µg/mL)6.4 - 7.9--
Tmax (hours)5.2 - 8.2--
AUC0-∞ (µg·hr/mL)70.8 - 109.4--
Bioavailability (%)74.114.119.1
Data compiled from a meta-analysis of six Phase I studies.[13]

Table 2: Efficacy of this compound in Restless Legs Syndrome (RLS) - 12-Week Study

Treatment GroupChange from Baseline in IRLS Total Score (Mean ± SE)Treatment Difference vs. Placebo (95% CI)p-value
Placebo-9.3 ± 0.55--
This compound 600 mg-13.6 ± 0.71-4.3 (-6.01, -2.52)< 0.0001
IRLS: International Restless Legs Scale. Data from an integrated analysis of three 12-week studies.[9]

Table 3: Efficacy of this compound in Postherpetic Neuralgia (PHN) - 14-Week Study

Treatment GroupChange from Baseline in 24-hour Average Pain Intensity Score (Adjusted Mean)Treatment Difference vs. Placebo
Placebo-1.66-
This compound 1200 mg-2.36Statistically Significant
This compound 2400 mg-2.72Statistically Significant
This compound 3600 mg-2.59Statistically Significant
Data from a 14-week, double-blind, placebo-controlled study.[14][15]

Experimental Protocols

Protocol 1: Rat Model of Restless Legs Syndrome (Iron-Deficiency Anemia Induced)
  • Induction of Iron Deficiency:

    • House male Sprague-Dawley rats on a low-iron diet for 6-8 weeks.

    • Administer periodic phlebotomy (e.g., 2-3 ml of blood twice weekly) to accelerate iron depletion.

    • Monitor hemoglobin levels and serum ferritin to confirm iron-deficiency anemia.

  • Behavioral Assessment (Locomotor Activity):

    • Individually house rats in cages equipped with infrared beam activity monitors.

    • Record locomotor activity continuously for 24-hour periods to establish a baseline.

    • RLS-like behavior is characterized by increased activity during the rest (light) phase.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the drug or vehicle orally via gavage at a specific time before the onset of the rest phase.

  • Efficacy Evaluation:

    • Record locomotor activity for 24 hours post-dosing.

    • Compare the reduction in activity during the rest phase between the drug-treated and vehicle-treated groups.

Protocol 2: Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
  • Surgical Procedure:

    • Anesthetize a male Sprague-Dawley rat.

    • Expose the sciatic nerve in the mid-thigh region.

    • Loosely ligate the nerve with four chromic gut sutures.

  • Assessment of Mechanical Allodynia:

    • Place the rat on a wire mesh platform.

    • Apply calibrated von Frey filaments to the plantar surface of the hind paw until a withdrawal response is elicited.

    • Determine the paw withdrawal threshold (in grams). A significant decrease in the threshold in the ligated paw compared to the contralateral paw indicates allodynia.

  • Drug Administration:

    • Begin drug or vehicle administration several days post-surgery, once allodynia has developed.

    • Administer this compound orally via gavage.

  • Efficacy Evaluation:

    • Measure paw withdrawal thresholds at various time points after drug administration.

    • An increase in the withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

Visualizations

Gabapentin_Enacarbil_MOA cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte This compound (Oral) This compound (Oral) MCT1/SMVT High-Capacity Transporters (MCT-1, SMVT) This compound (Oral)->MCT1/SMVT Absorption Esterases Esterases MCT1/SMVT->Esterases Hydrolysis Gabapentin Gabapentin Esterases->Gabapentin Systemic Circulation Systemic Circulation Gabapentin->Systemic Circulation Enters Bloodstream

Caption: Absorption and conversion of this compound.

Gabapentin_Signaling_Pathway Gabapentin Gabapentin Alpha-2-delta subunit Alpha-2-delta subunit Gabapentin->Alpha-2-delta subunit Binds to VGCC Voltage-Gated Calcium Channel (VGCC) Alpha-2-delta subunit->VGCC Modulates Calcium Influx Calcium Influx VGCC->Calcium Influx Inhibits Neurotransmitter Release Neurotransmitter Release Calcium Influx->Neurotransmitter Release Reduces Reduced Neuronal Excitability Reduced Neuronal Excitability Neurotransmitter Release->Reduced Neuronal Excitability

Caption: Gabapentin's mechanism of action at the synapse.

Troubleshooting_Workflow Unexpected Results Unexpected Results High Variability High Variability Unexpected Results->High Variability Lack of Efficacy Lack of Efficacy Unexpected Results->Lack of Efficacy Adverse Effects Adverse Effects Unexpected Results->Adverse Effects Check Dosing & Formulation Check Dosing & Formulation High Variability->Check Dosing & Formulation Validate Assays Validate Assays High Variability->Validate Assays Lack of Efficacy->Check Dosing & Formulation Review Animal Model Review Animal Model Lack of Efficacy->Review Animal Model Optimize Dosing Regimen Optimize Dosing Regimen Adverse Effects->Optimize Dosing Regimen Refined Experiment Refined Experiment Check Dosing & Formulation->Refined Experiment Review Animal Model->Refined Experiment Optimize Dosing Regimen->Refined Experiment Validate Assays->Refined Experiment

Caption: Logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Analysis of the Pharmacokinetic Profiles of Gabapentin Enacarbil and Pregabalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two key medications, gabapentin enacarbil and pregabalin. Both drugs are analogs of the neurotransmitter gamma-aminobutyric acid (GABA) and are widely used in the management of neuropathic pain and other neurological disorders. Understanding their distinct pharmacokinetic properties is crucial for optimizing therapeutic strategies and informing future drug development.

Executive Summary

This compound, a prodrug of gabapentin, and pregabalin exhibit notable differences in their pharmacokinetic profiles, primarily concerning their absorption mechanisms. This compound is designed for enhanced, dose-proportional absorption via high-capacity nutrient transporters throughout the intestine. This leads to more predictable and sustained plasma concentrations of its active form, gabapentin. In contrast, pregabalin is absorbed via a saturable transport system, which can result in non-linear pharmacokinetics at higher doses. Both drugs are minimally metabolized and are primarily excreted unchanged in the urine.

Mechanism of Action

Both gabapentin (the active form of this compound) and pregabalin exert their therapeutic effects by binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system.[1] This binding reduces the influx of calcium into presynaptic neurons, which in turn modulates the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This reduction in neuronal excitability is believed to be the primary mechanism underlying their analgesic, anticonvulsant, and anxiolytic properties. Despite their structural similarity to GABA, neither drug binds directly to GABA receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound / Pregabalin This compound / Pregabalin VGCC Voltage-Gated Calcium Channel (α2-δ subunit) This compound / Pregabalin->VGCC Binds to α2-δ subunit Ca_influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle NT_release Neurotransmitters Glutamate, Norepinephrine, Substance P Vesicle->NT_release Reduced Exocytosis Receptors Receptors Neurotransmitters->Receptors Signal Reduced Postsynaptic Signaling Receptors->Signal

Figure 1: Simplified signaling pathway of this compound and Pregabalin.

Pharmacokinetic Profile Comparison

The following tables summarize the key pharmacokinetic parameters of this compound and pregabalin, providing a clear comparison of their absorption, distribution, metabolism, and excretion.

ParameterThis compoundPregabalinReference(s)
Bioavailability Dose-proportional; ~75% (as gabapentin)≥90%, dose-independent[1][2]
Time to Peak Plasma Concentration (Tmax) 5-8 hours (for gabapentin)~1.5 hours (fasting)[3][4]
Effect of Food Administration with food is recommendedDelays Tmax by ~1.5 hours and reduces Cmax by 25-30%, but does not affect overall absorption[3][4][5]
Absorption Transporters High-capacity nutrient transporters (e.g., MCT-1, SMVT) throughout the intestineSaturable L-amino acid transporter (LAT1)[3]
Plasma Protein Binding <3% (for gabapentin)Not bound to plasma proteins[6]
Metabolism Prodrug is hydrolyzed to gabapentin; gabapentin is not metabolizedNegligible (<2% of a dose recovered as metabolites)[6]
Elimination Half-life 5-7 hours (for gabapentin)~6.3 hours[1]
Excretion Primarily as unchanged gabapentin in the urine>90% as unchanged drug in the urine[3][6]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical studies. The methodologies employed in these key studies are outlined below.

This compound Pharmacokinetic Studies

A representative Phase I, open-label, single-dose, crossover study investigating the pharmacokinetics of this compound involved healthy male volunteers.[7]

  • Study Design: Subjects received a single oral dose of 14C-radiolabeled this compound (600 mg).

  • Study Population: Six healthy male subjects, aged 24-46 years.

  • Dosing Regimen: A single 600 mg oral dose administered as two 300 mg immediate-release solution capsules.

  • Sample Collection: Blood, urine, and feces were collected at predefined intervals to determine the concentration of total radioactivity and gabapentin.

  • Analytical Method: Concentrations of gabapentin and its metabolites in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pregabalin Pharmacokinetic Studies

A series of five studies in healthy volunteers were conducted to characterize the single- and multiple-dose pharmacokinetics of pregabalin.[5]

  • Study Design: These studies included randomized, double-blind, placebo-controlled, crossover designs.

  • Study Population: A total of 112 healthy subjects participated across the five studies.

  • Dosing Regimen: Single oral doses ranging from 1 mg to 300 mg and multiple-dose regimens were administered. The effect of food was also assessed.

  • Sample Collection: Venous blood and urine samples were collected at various time points post-dose.

  • Analytical Method: Pregabalin concentrations in plasma and urine were assayed using a validated high-performance liquid chromatography (HPLC) method with UV absorbance detection.

Experimental Workflow and Data Analysis

The general workflow for a typical pharmacokinetic study for these compounds is illustrated below.

cluster_study_design Study Design and Execution cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Drug_Administration Drug Administration (Single or Multiple Doses) Subject_Recruitment->Drug_Administration Sample_Collection Biological Sample Collection (Blood, Urine) Drug_Administration->Sample_Collection Sample_Processing Sample Processing (e.g., Protein Precipitation) Sample_Collection->Sample_Processing LC_MS LC-MS/MS or HPLC Analysis Sample_Processing->LC_MS Concentration_Determination Drug Concentration Determination LC_MS->Concentration_Determination Data_Input Concentration-Time Data Input Concentration_Determination->Data_Input PK_Modeling Pharmacokinetic Modeling (Non-compartmental or Compartmental) Data_Input->PK_Modeling Parameter_Calculation Calculation of PK Parameters (AUC, Cmax, Tmax, t1/2) PK_Modeling->Parameter_Calculation

Figure 2: General experimental workflow for pharmacokinetic studies.

Conclusion

This compound and pregabalin, while sharing a common mechanism of action, possess distinct pharmacokinetic profiles that have significant clinical implications. The prodrug strategy of this compound successfully overcomes the saturable absorption of gabapentin, leading to dose-proportional and predictable exposure. Pregabalin, with its rapid and high bioavailability, offers a quick onset of action. The choice between these agents may be guided by the desired pharmacokinetic profile for a specific clinical scenario, considering factors such as the need for rapid titration versus sustained, predictable drug levels. This comparative guide provides a foundational understanding for researchers and drug development professionals engaged in the study and advancement of therapies for neurological disorders.

References

Gabapentin Enacarbil Demonstrates Superior and More Consistent Bioavailability Compared to Standard Gabapentin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of pharmacokinetic data reveals that gabapentin enacarbil, a prodrug of gabapentin, offers significantly enhanced bioavailability and more predictable absorption than its parent drug. This improved pharmacokinetic profile is attributed to its unique absorption mechanism, which leverages high-capacity nutrient transporters in the gastrointestinal tract, overcoming the saturation limitations seen with standard gabapentin.

This compound was designed to improve upon the pharmacokinetic limitations of gabapentin, which exhibits dose-dependent and highly variable absorption.[1][2] Clinical studies have consistently shown that this compound provides a more sustained and dose-proportional exposure to gabapentin, which may lead to more consistent therapeutic effects.[3][4] This comparison guide synthesizes key experimental data to validate the enhanced bioavailability of this compound over standard gabapentin.

Enhanced Absorption and Bioavailability: The Prodrug Advantage

Standard gabapentin is absorbed in the upper small intestine via a low-capacity transport system, which can become saturated at higher doses, leading to decreased bioavailability as the dose increases.[5][6] In contrast, this compound is actively absorbed throughout the intestine by high-capacity nutrient transporters, including monocarboxylate transporter type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT).[5][7] Once absorbed, it is rapidly converted to gabapentin by non-specific esterases.[8] This mechanism avoids the saturation issue, resulting in more consistent and predictable gabapentin exposure.[3][6]

Below is a diagram illustrating the distinct absorption pathways of this compound and standard gabapentin.

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_bloodstream Bloodstream gabapentin_enacarbil This compound mct1_smvt High-Capacity Transporters (MCT-1, SMVT) gabapentin_enacarbil->mct1_smvt Active Transport gabapentin_standard Standard Gabapentin low_capacity_transporter Low-Capacity Transporter gabapentin_standard->low_capacity_transporter Saturable Transport esterases Non-specific Esterases mct1_smvt->esterases Hydrolysis gabapentin_from_standard Gabapentin low_capacity_transporter->gabapentin_from_standard gabapentin_from_prodrug Gabapentin esterases->gabapentin_from_prodrug systemic_gabapentin Systemic Gabapentin (Higher, More Consistent Levels) gabapentin_from_prodrug->systemic_gabapentin Enters Bloodstream systemic_gabapentin_standard Systemic Gabapentin (Lower, Variable Levels) gabapentin_from_standard->systemic_gabapentin_standard Enters Bloodstream

Absorption pathways of this compound vs. standard gabapentin.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from comparative clinical trials, demonstrating the superior bioavailability of gabapentin derived from this compound compared to standard gabapentin formulations.

Table 1: Single-Dose Bioavailability Comparison

Drug AdministrationDoseMean Bioavailability (%)Intersubject Variability (CV%)Study PopulationReference
This compound1200 mg74.119.1Healthy Adults (n=64)[1][3]
Standard Gabapentin600 mg49.327.6Healthy Adults (n=50)[1]
This compound700 mg74.5N/AHealthy Volunteers[9][10]
Standard GabapentinN/A36.6N/AHealthy Volunteers[9][10]

Table 2: Dose-Escalation Bioavailability Comparison

DrugDose RangeBioavailability Range (%)Key FindingStudy PopulationReference
This compound350 mg - 2800 mg79.7 - 82.9Dose-proportional bioavailabilityHealthy Volunteers (n=40)[9][11]
Standard Gabapentin200 mg - 1400 mg26.5 - 65.2Bioavailability decreases with increasing doseHealthy Volunteers[9][11]

Table 3: Comparative Pharmacokinetic Parameters from a Crossover Study

ParameterThis compound (1200 mg)Standard Gabapentin (600 mg)Study ConditionsStudy PopulationReference
Cmax (μg/mL) 6.4 - 7.9 (range across 6 studies)N/ASingle doseHealthy Adults (n=12 per study)[1][3]
Tmax (hours) 5.2 - 8.2 (range across 6 studies)N/ASingle doseHealthy Adults (n=12 per study)[1][3]
AUC (μg·h/mL) 70.8 - 109.4 (range across 6 studies)N/ASingle doseHealthy Adults (n=12 per study)[1][3]

Experimental Protocols

The data presented above are derived from rigorously conducted clinical trials. The following outlines a typical experimental design used to compare the pharmacokinetics of this compound and standard gabapentin.

Study Design: A randomized, open-label, crossover study is a common design.[3][12]

  • Participants: Healthy adult volunteers are typically recruited. Inclusion criteria often specify an age range (e.g., 18-55 years) and the absence of clinically significant medical conditions. Exclusion criteria typically include any history of gastrointestinal disease or conditions that could affect drug absorption, distribution, metabolism, or elimination.[3]

  • Dosing and Administration: In a crossover design, each participant receives both this compound and standard gabapentin in a randomized order, separated by a washout period of at least 7 days.[3][12] For instance, subjects might receive a single 1200 mg dose of this compound and a single 600 mg dose of standard gabapentin.[3] Dosing can occur under fasted or fed conditions to assess the impact of food on absorption.[7]

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., at 0, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Plasma is separated and stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of gabapentin are quantified using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8][10][13] This method offers high sensitivity and specificity for the accurate determination of drug levels.

  • Pharmacokinetic Analysis: The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax). Bioavailability is often calculated based on the total amount of gabapentin excreted in the urine.[3]

Below is a workflow diagram of a typical comparative bioavailability study.

cluster_study_setup Study Setup cluster_treatment_periods Treatment Periods (Crossover) cluster_data_collection Data Collection cluster_analysis Analysis screening Subject Screening (Healthy Volunteers) randomization Randomization screening->randomization period1 Period 1: Administer Drug A or B randomization->period1 washout Washout Period (e.g., 7 days) period1->washout blood_sampling Serial Blood Sampling period1->blood_sampling period2 Period 2: Administer Drug B or A washout->period2 period2->blood_sampling plasma_processing Plasma Separation and Storage blood_sampling->plasma_processing bioanalysis LC-MS/MS Analysis of Plasma Samples plasma_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) bioanalysis->pk_analysis statistical_analysis Statistical Comparison pk_analysis->statistical_analysis

Workflow of a comparative bioavailability study.

Conclusion

References

Bridging the Gap: Correlating Preclinical Analgesic Effects of Gabapentin Enacarbil with Clinical Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Gabapentin enacarbil, a prodrug of gabapentin, has been developed to overcome the pharmacokinetic limitations of its parent compound, offering improved bioavailability and more predictable plasma concentrations. This guide provides a comprehensive comparison of the preclinical analgesic effects of gabapentin (as the active moiety) and the clinical outcomes of this compound in the management of pain, with a focus on postherpetic neuralgia (PHN) and pain associated with restless legs syndrome (RLS).

Executive Summary

This compound was designed to provide more consistent and sustained exposure to gabapentin, thereby enhancing its therapeutic efficacy. Preclinical studies extensively utilized various animal models to establish the analgesic properties of gabapentin, the active metabolite of this compound. These studies have been instrumental in predicting its clinical utility. This guide will delve into the preclinical evidence for gabapentin's analgesia and correlate it with the clinical trial data for this compound in approved indications.

Preclinical Analgesic Profile of Gabapentin

The analgesic effects of gabapentin, the active form of this compound, have been demonstrated in a variety of animal models of neuropathic and inflammatory pain. These models are crucial for understanding the drug's mechanism of action and for predicting its efficacy in humans.

Key Preclinical Pain Models and Findings
Animal ModelPain TypeKey Findings
Spinal Nerve Ligation (SNL) NeuropathicGabapentin significantly reverses tactile allodynia and thermal hyperalgesia.
Chronic Constriction Injury (CCI) NeuropathicDose-dependent reduction in mechanical allodynia and thermal hyperalgesia.
Formalin Test Inflammatory/NociceptiveGabapentin significantly attenuates the second (inflammatory) phase of the formalin response, with little to no effect on the first (acute nociceptive) phase.[1][2]
Diabetic Neuropathy (Streptozotocin-induced) NeuropathicReversal of mechanical allodynia and thermal hyperalgesia.
Experimental Protocols

Spinal Nerve Ligation (SNL) Model in Rats:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source. Baseline measurements are taken before surgery, and post-operative assessments are conducted to confirm the development of neuropathic pain.

  • Drug Administration: Gabapentin or vehicle is administered (e.g., intraperitoneally or orally) at various doses, and behavioral testing is repeated at set time points after administration.

Formalin Test in Rats:

  • Animal Preparation: Male Sprague-Dawley rats are placed in an observation chamber.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

  • Drug Administration: Gabapentin or vehicle is administered prior to the formalin injection, and the behavioral responses in both phases are quantified.[1][2]

Mechanism of Action: The Role of the α2δ-1 Subunit

The primary mechanism of action for gabapentin's analgesic effect is its interaction with the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is crucial for its therapeutic effects.

Gabapentin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains neurotransmitters) VGCC->Vesicle Calcium influx triggers vesicle fusion (Inhibited by Gabapentin) a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Gabapentin Gabapentin Gabapentin->a2d1 Binds to Neurotransmitter_Release Reduced Neurotransmitter Release (Glutamate, Substance P) Glutamate Glutamate Receptor Neurotransmitter Receptors Glutamate->Receptor Binds to Pain_Signal Reduced Postsynaptic Excitation & Pain Signaling

Mechanism of action of gabapentin.

Clinical Outcomes with this compound

The enhanced pharmacokinetic profile of this compound translates into significant clinical benefits in the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN).

Restless Legs Syndrome (RLS)

Clinical trials have demonstrated the efficacy of this compound in improving the symptoms of RLS.

Clinical Trial OutcomeThis compound (600 mg/day)This compound (1200 mg/day)Placebo
Change in International RLS (IRLS) Scale Score Significant improvementSignificant improvementMinimal improvement
Responder Rate (CGI-I) Significantly higherSignificantly higherLower
Sleep Quality ImprovedImprovedNo significant change

CGI-I: Clinical Global Impression-Improvement

Postherpetic Neuralgia (PHN)

This compound has also been shown to be effective in managing the neuropathic pain associated with PHN.

Clinical Trial OutcomeThis compound (1200 mg/day)Placebo
Change in 24-hour Average Pain Intensity Score Significant reductionLess reduction
Proportion of Patients with ≥30% Pain Reduction Significantly higherLower
Proportion of Patients with ≥50% Pain Reduction Significantly higherLower

Correlating Preclinical and Clinical Data

The robust preclinical data demonstrating gabapentin's efficacy in animal models of neuropathic pain provided a strong rationale for the clinical development of this compound for conditions like PHN. The ability of gabapentin to reduce hypersensitivity to mechanical and thermal stimuli in these models correlates well with the observed reduction in pain scores and improvement in quality of life in patients with PHN.

For RLS, while a direct preclinical model is less established, the underlying sensory disturbances and discomfort share features with neuropathic pain. The efficacy of this compound in RLS is thought to be related to its modulation of neural circuits involved in sensory processing and arousal.

The improved pharmacokinetics of this compound, leading to more stable and sustained gabapentin levels, likely contributes to its consistent clinical efficacy and potentially better tolerability compared to immediate-release gabapentin formulations.

Experimental_Workflow Start Start: Select Animal Model (e.g., Sprague-Dawley Rat) Induction Induce Neuropathic Pain (e.g., Spinal Nerve Ligation) Start->Induction Baseline Baseline Behavioral Testing (von Frey, Radiant Heat) Induction->Baseline Grouping Randomize into Treatment Groups (Vehicle, Gabapentin Doses) Baseline->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing at Pre-defined Time Points Treatment->Post_Treatment_Testing Analysis Data Analysis: Compare Paw Withdrawal Thresholds/ Latencies between Groups Post_Treatment_Testing->Analysis End End: Determine Analgesic Efficacy Analysis->End

Preclinical neuropathic pain experimental workflow.

Conclusion

The successful clinical application of this compound for neuropathic pain and RLS is strongly supported by the extensive preclinical research on its active moiety, gabapentin. The prodrug strategy effectively addressed the pharmacokinetic shortcomings of gabapentin, leading to a therapeutic agent with a more predictable and favorable clinical profile. This guide highlights the critical role of well-designed preclinical studies in predicting and understanding the clinical efficacy of novel therapeutics. The correlation between the preclinical analgesic effects of gabapentin in established animal models and the clinical outcomes of this compound serves as a compelling case study for translational medicine in pain research.

References

Dose-Proportionality of Gabapentin Exposure: A Comparative Analysis of Gabapentin Enacarbil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gabapentin exposure following the administration of its prodrug, gabapentin enacarbil, against immediate-release gabapentin formulations. The focus is on the validation of dose-proportionality, a critical pharmacokinetic parameter in drug development. Experimental data, detailed methodologies, and visual representations of key processes are presented to offer a clear and objective analysis for researchers and drug development professionals.

Superior Pharmacokinetics of this compound

This compound is a prodrug of gabapentin designed to overcome the pharmacokinetic limitations of immediate-release gabapentin.[1] Unlike gabapentin, which exhibits saturable absorption and non-linear pharmacokinetics, this compound provides predictable and dose-proportional exposure to gabapentin.[2][3] This improved pharmacokinetic profile is attributed to its absorption via high-capacity nutrient transporters, such as monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), which are expressed throughout the intestine.[1][4][5] In contrast, the absorption of immediate-release gabapentin is limited to the upper small intestine and is mediated by low-capacity L-amino acid transporters that become saturated at therapeutic doses.[6][7][8]

The practical implication of this difference is significant. As the dose of immediate-release gabapentin increases, the bioavailability decreases, leading to a less than proportional increase in systemic exposure.[6][9] Conversely, this compound demonstrates a linear relationship between the administered dose and the resulting plasma concentrations of gabapentin over a wide range of clinically relevant doses.[2][10]

Quantitative Comparison of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of gabapentin following the administration of this compound and immediate-release gabapentin.

Table 1: Dose-Proportionality of Gabapentin from this compound (Single Dose)

This compound Dose (mg)Gabapentin Equivalent (mg)Mean Cmax (µg/mL)Mean AUC (µg·h/mL)
350~182--
700~365--
1400~729--
2100~1094--
24001250--
2800~1460--
36001875--
48002500--
60003125--

Data adapted from studies demonstrating dose-proportionality over a range of 350 to 2800 mg and 2400 to 6000 mg.[2][7] Specific Cmax and AUC values at each dose level from a single cohesive study were not available in the provided search results.

Table 2: Lack of Dose-Proportionality of Immediate-Release Gabapentin

Immediate-Release Gabapentin Daily Dose (mg)Bioavailability (%)
900~60
1200~47
2400~34
3600~33
4800~27

Data from these studies shows that as the dose of immediate-release gabapentin increases, the bioavailability decreases significantly.[6][9]

Table 3: Comparative Bioavailability of Gabapentin from this compound and Immediate-Release Gabapentin

FormulationDoseMean Bioavailability (%)
This compound (IR)350 mg82.9
This compound (IR)2800 mg79.7
Immediate-Release Gabapentin200 mg (approx. equimolar to 350mg GE)65.2
Immediate-Release Gabapentin1400 mg26.5

This table highlights the sustained high bioavailability of gabapentin from this compound across a wide dose range, in stark contrast to the decreasing bioavailability of immediate-release gabapentin.[11]

Experimental Protocols

The validation of dose-proportionality for this compound has been established through multiple clinical studies. A representative experimental protocol for a single escalating-dose study is detailed below.

Objective: To investigate the pharmacokinetics and dose-proportionality of gabapentin following single oral doses of this compound in healthy volunteers.

Study Design:

  • A randomized-sequence, double-blind, placebo-controlled, single escalating-dose, crossover study.[2]

  • Subjects receive single oral doses of this compound (e.g., 2400 mg, 3600 mg, 4800 mg, and 6000 mg) and a placebo in a randomized order.[2]

  • A washout period of at least one week separates each treatment period.[2]

Study Population:

  • Healthy adult volunteers (typically 18-55 years of age).[2]

  • Inclusion criteria often include a body mass index (BMI) within a specific range (e.g., 18-30 kg/m ²).

  • Exclusion criteria include a history of significant medical conditions, use of concomitant medications that could interfere with the study drug, and known hypersensitivity to gabapentin.

Pharmacokinetic Sampling:

  • Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 16, 24, and 36 hours post-dose).[2]

  • Plasma is separated from the blood samples and stored frozen until analysis.

Bioanalytical Method:

  • Gabapentin concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][12]

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability.[3][10][12][13]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated using noncompartmental methods.[2]

  • Dose-proportionality is assessed by analyzing the relationship between the dose and the pharmacokinetic parameters (Cmax and AUC). This is often evaluated by fitting a power model (ln(PK parameter) = α + β × ln(dose)) to the data.

Visualizing Key Processes

Metabolic Pathway of this compound

cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation This compound (Oral Dose) This compound (Oral Dose) MCT1 MCT-1 This compound (Oral Dose)->MCT1 Uptake SMVT SMVT This compound (Oral Dose)->SMVT Uptake Intracellular this compound Intracellular this compound MCT1->Intracellular this compound SMVT->Intracellular this compound Esterases Carboxylesterases Intracellular this compound->Esterases Hydrolysis Gabapentin Gabapentin Esterases->Gabapentin Systemic Gabapentin Systemic Gabapentin Gabapentin->Systemic Gabapentin Absorption

Caption: Absorption and metabolic conversion of this compound to gabapentin.

Experimental Workflow for a Dose-Proportionality Study

cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Crossover Design) cluster_analysis Sample Collection & Analysis cluster_reporting Data Analysis & Reporting Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Enrollment Enrollment Informed Consent->Enrollment Dose1 Dose 1 Enrollment->Dose1 Washout Washout Period Dose1->Washout Blood Sampling Blood Sampling Dose1->Blood Sampling Dose2 Dose 2 Dose2->Washout Dose2->Blood Sampling DoseN ... DoseN->Washout DoseN->Blood Sampling Placebo Placebo Placebo->Blood Sampling Washout->Dose2 Washout->DoseN Washout->Placebo Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Statistical Analysis Statistical Analysis PK Parameter Calculation->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

Caption: Workflow of a typical crossover dose-proportionality clinical trial.

References

A Comparative Analysis of Side Effect Profiles: Gabapentin Enacarbil vs. Gabapentin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differing adverse event landscapes of gabapentin enacarbil and its parent compound, gabapentin.

This guide provides a detailed comparison of the side effect profiles of this compound, a prodrug of gabapentin, and gabapentin itself. The information presented herein is collated from a range of clinical trials and pharmacological studies, offering an objective analysis to inform research and development in the pharmaceutical sciences.

Executive Summary

This compound was developed to improve upon the pharmacokinetic properties of gabapentin, offering more consistent and predictable absorption.[1] While both compounds share a similar overall side effect profile due to the systemic conversion of this compound to gabapentin, the differences in their absorption mechanisms and release formulations can lead to variations in the incidence and severity of adverse events.[1][2] The most commonly reported side effects for both drugs are dizziness and somnolence.[3][4][5][6] However, the extended-release formulation of this compound may influence the patient experience with these and other adverse reactions.[6]

Mechanism of Action: A Shared Pathway

Once absorbed and hydrolyzed, this compound is converted into gabapentin, meaning both drugs exert their therapeutic effects through the same mechanism of action.[7][8] The primary target is the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[9][10][11] By binding to this subunit, gabapentin reduces the release of excitatory neurotransmitters, such as glutamate, which is thought to underlie its analgesic and anticonvulsant properties.[9][11]

cluster_postsynaptic Postsynaptic Neuron gabapentin Gabapentin vgcc α2δ-1 subunit of Voltage-Gated Ca2+ Channel gabapentin->vgcc Binds to and inhibits ca_influx Ca2+ Influx vgcc->ca_influx Reduces vesicle Synaptic Vesicle (containing Glutamate) ca_influx->vesicle Triggers glutamate_release Glutamate Release vesicle->glutamate_release Leads to glutamate_receptor Glutamate Receptor neuronal_excitation Reduced Neuronal Excitation glutamate_receptor->neuronal_excitation Less activation leads to

Diagram 1: Mechanism of Action of Gabapentin.

Comparative Side Effect Profiles: Quantitative Analysis

The following tables summarize the incidence of common adverse events reported in clinical trials for this compound and gabapentin across different therapeutic indications.

Restless Legs Syndrome (RLS)
Adverse EventThis compound (600 mg/day)This compound (1200 mg/day)Placebo
Somnolence21.7%[4]18.0%[4]2.1%[4]
Dizziness10.4%[4]24.3%[4]5.2%[4]

Data from a 12-week, multicenter, double-blind, placebo-controlled study in subjects with moderate-to-severe primary RLS.[4]

Postherpetic Neuralgia (PHN)
Adverse EventGabapentin (≤1800 mg/day)Gabapentin (>1800 mg/day)Placebo
Dizziness20.2%[3]9.7%[3]7.4%[3]
Somnolence14.9%[3]6.9%[3]5.8%[3]
Peripheral Edema1.4%[3]7.5%[3]1.6%[3]

Data from a pooled analysis of three randomized, double-blind, placebo-controlled studies of gabapentin in patients with PHN.[3]

Adverse EventThis compound (1200 mg twice daily)Placebo
Pain Score Reduction (from baseline)-2.1[12]-1.2[12]

Data from a double-blind, randomized study in patients with PHN.[12] A study of this compound in PHN showed it was generally safe and well-tolerated, with adverse events similar to those reported for gabapentin.[13]

Experimental Protocols: A Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to compare the efficacy and tolerability of this compound and gabapentin.

start Patient Screening (e.g., IRLS Score ≥ 15) washout Washout Period (Discontinue existing RLS meds) start->washout randomization Randomization washout->randomization titration_ge Titration Phase (this compound) randomization->titration_ge Group A titration_g Titration Phase (Gabapentin) randomization->titration_g Group B titration_p Titration Phase (Placebo) randomization->titration_p Group C maintenance Maintenance Phase (Stable Dose) titration_ge->maintenance titration_g->maintenance titration_p->maintenance endpoint Primary Endpoint Assessment (e.g., Change in IRLS Score) maintenance->endpoint safety Safety & Tolerability Assessment (Adverse Event Reporting) endpoint->safety down_titration Down-Titration safety->down_titration end End of Study down_titration->end

Diagram 2: Representative Clinical Trial Workflow.
Detailed Methodologies

Study Design: Most comparative efficacy and safety trials are designed as randomized, double-blind, placebo-controlled studies.[3][4][12][14] A blinded, randomized study directly comparing gabapentin and this compound for Restless Legs Syndrome has also been designed.[15][16]

Patient Population: Inclusion criteria typically involve adults with a confirmed diagnosis of the condition being studied (e.g., moderate-to-severe primary RLS or PHN) and a baseline pain or symptom severity score meeting a specified threshold.[15][17] Exclusion criteria often include a history of non-response or dose-limiting adverse effects to gabapentinoids, certain comorbidities, and use of medications that could interfere with the study outcomes.[15][17]

Dosing and Titration:

  • This compound: For RLS, treatment is often initiated at 600 mg once daily, with potential titration up to 1200 mg daily.[16]

  • Gabapentin: For PHN, gabapentin is typically initiated at 300 mg/day and titrated up to a maintenance dose of 1800 to 3600 mg/day in divided doses.[3][14] For RLS in a comparative trial, it may be started at 300 mg per day and increased every few days.[16]

Assessment of Adverse Events: Adverse events are systematically collected throughout the study period. This is often done through spontaneous reporting by the patient and direct questioning by investigators at scheduled study visits. The severity and relationship to the study drug are also assessed.

Discussion and Conclusion

The improved pharmacokinetic profile of this compound, characterized by more predictable and dose-proportional absorption, was designed to enhance its clinical utility over gabapentin.[6][18][19][20] While this may lead to a more consistent therapeutic effect, the side effect profiles of the two drugs remain largely similar.[1] The most frequently reported adverse events for both are neurological, specifically dizziness and somnolence.[3][4][5][6]

For gabapentin in the treatment of PHN, dizziness and somnolence appear to be more prominent during the initial titration phase and may not increase with higher maintenance doses.[3] Conversely, peripheral edema seems to be more dose-dependent.[3] In studies of this compound for RLS, dizziness showed a dose-dependent increase.[4]

The choice between this compound and gabapentin may be influenced by factors such as the specific indication, desired dosing frequency, and individual patient tolerability. For researchers and drug development professionals, understanding the nuances in the side effect profiles, particularly in relation to their pharmacokinetic differences, is crucial for designing future clinical trials and developing novel therapeutic agents with improved safety and tolerability.

References

Safety Operating Guide

Proper Disposal of Gabapentin Enacarbil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Gabapentin Enacarbil in research and development settings.

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of pharmaceutical research. This guide provides essential information on the operational and disposal plans for this compound, aligning with regulatory standards and best practices in chemical handling.

This compound is a prodrug that is rapidly hydrolyzed in the body to form gabapentin, carbon dioxide, acetaldehyde, and isobutyric acid. These hydrolysis byproducts are generally recognized as safe (GRAS) by the FDA.[1] Consequently, the primary consideration for disposal revolves around the active pharmaceutical ingredient, gabapentin.

Waste Classification and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste.[2][3] Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[2][4]

This compound itself is not specifically listed as a hazardous waste under RCRA. However, it is crucial to consult your institution's environmental health and safety (EHS) department and review the Safety Data Sheet (SDS) for the specific formulation being used. The SDS will provide critical information on physical and chemical properties, as well as any specific disposal recommendations.[5] Formulations containing other hazardous components, such as flammable solvents, may require disposal as hazardous waste.

Recommended Disposal Procedures

The primary and most recommended method for the disposal of pharmaceutical waste, including this compound, is incineration by a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, segregate waste this compound from other laboratory waste streams. This includes unused product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

  • Containerization: Place the waste in a clearly labeled, sealed, and non-reactive container. The container should be appropriate for chemical waste and comply with your institution's and local regulations for hazardous waste storage. For liquid waste, ensure the container is leak-proof.[6]

  • Labeling: Label the container clearly with "Hazardous Waste," the name "this compound," and any other required information as per your institution's EHS guidelines.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.[5]

  • Arranging for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the waste by a licensed contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data on Disposal Methods

While specific quantitative data on the disposal efficiency of this compound is limited in publicly available literature, the following table summarizes general parameters for recommended disposal methods for pharmaceutical waste.

Disposal MethodKey ParametersEfficacyNotes
High-Temperature Incineration Operating temperature >850°C (1200°C for halogenated compounds)[7]High (complete destruction of organic compounds)The preferred and most environmentally sound method for pharmaceutical waste. Ensures complete destruction of the active pharmaceutical ingredient.
Chemical Degradation (Hydrolysis) Dependent on pH and temperature. This compound is chemically stable at physiological pH but undergoes rapid hydrolysis by esterases.[1][8]High for the prodrugHydrolysis converts this compound to gabapentin and GRAS compounds. The resulting gabapentin would still require proper disposal.

Experimental Protocols

For laboratories equipped to perform chemical degradation studies, the following general protocols for hydrolysis and photodegradation can be adapted for this compound. These are intended as a starting point and should be optimized and validated for specific research needs.

Protocol 1: Hydrolysis of this compound

Objective: To simulate the chemical degradation of this compound in an aqueous environment.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Reaction Setup: In separate reaction vessels, add a specific volume of the stock solution to aqueous buffer solutions of varying pH (e.g., pH 4, 7, and 9) to achieve the desired final concentration.

  • Incubation: Incubate the reaction vessels at a controlled temperature (e.g., 37°C) for a defined period.

  • Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

  • Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and the formation of gabapentin.

  • Data Analysis: Plot the concentration of this compound over time to determine the rate of hydrolysis at different pH values.

Protocol 2: Photodegradation of this compound

Objective: To assess the stability of this compound under light exposure.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile) in a quartz cuvette or other suitable transparent container.

  • Light Exposure: Expose the sample to a controlled light source, such as a xenon lamp or a UV lamp, that simulates sunlight. A dark control sample should be run in parallel, wrapped in aluminum foil to exclude light.

  • Monitoring: At regular intervals, measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer or analyze aliquots by HPLC to monitor the degradation of the parent compound.

  • Analysis: Compare the degradation rate of the light-exposed sample to the dark control to determine the extent of photodegradation.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Gabapentin_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_characterization Characterize Waste (Consult SDS and Institutional Guidelines) start->waste_characterization is_hazardous Is the waste considered hazardous under RCRA? waste_characterization->is_hazardous non_hazardous_disposal Follow Institutional Protocol for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No hazardous_container Segregate and Place in a Labeled Hazardous Waste Container is_hazardous->hazardous_container Yes end End: Proper Disposal Complete non_hazardous_disposal->end storage Store in Designated Secure Area hazardous_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact licensed_disposal Disposal by Licensed Hazardous Waste Contractor (Incineration) ehs_contact->licensed_disposal licensed_disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Gabapentin Enacarbil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Gabapentin Enacarbil. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Hazard Identification and Summary

This compound is a pharmaceutically active ingredient that requires careful handling. It is classified as toxic and presents the following primary hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Handling should only be performed by personnel trained and familiar with potent active pharmaceutical ingredients.[2]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier to exposure. The following table summarizes the required equipment for handling this compound.

Protection Area Required Equipment Specification & Rationale
Respiratory Suitable Respirator / Self-Contained Breathing ApparatusRequired to prevent respiratory tract irritation, especially when dust or aerosols may be generated.[1][3]
Eye & Face Safety Goggles with Side-Shields / Face ShieldProtects against splashes and dust, preventing serious eye irritation.[1][4]
Hand Protective, Impermeable GlovesPrevents skin irritation.[1] For handling hazardous drugs, wearing two pairs of chemotherapy-grade gloves is a best practice.[5][6]
Body Impervious Clothing / Protective GownA disposable gown of low-permeability fabric with a solid front and tight cuffs is required to prevent skin contact.[1][5]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for minimizing risk. The following workflow diagram and procedural steps outline the complete handling lifecycle for this compound.

GabapentinEnacarbil_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_decon 3. Decontamination Phase cluster_disposal 4. Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_area prep_materials Assemble All Necessary Equipment prep_area->prep_materials handle_compound Weighing, Mixing, and Processing of Compound prep_materials->handle_compound Proceed to Handling handle_avoid Avoid Dust/Aerosol Formation and Direct Contact handle_compound->handle_avoid decon_surfaces Decontaminate Surfaces and Equipment with Alcohol handle_avoid->decon_surfaces Proceed to Decontamination decon_ppe Doff and Segregate Contaminated PPE decon_surfaces->decon_ppe decon_wash Wash Hands Thoroughly decon_ppe->decon_wash dispose_waste Package Contaminated Waste in Labeled, Sealed Containers decon_wash->dispose_waste Proceed to Disposal dispose_handler Transfer to Licensed Waste Carrier dispose_waste->dispose_handler

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Procedural Guidance

I. Preparation and Handling

  • Ventilation: Always handle this compound in a well-ventilated area or within an appropriate exhaust ventilation system, such as a chemical fume hood.[1]

  • Don PPE: Before handling, put on all required PPE as specified in the table above: respirator, safety goggles, two pairs of gloves, and a protective gown.[1][5]

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][4] Avoid the formation of dust and aerosols.[1]

  • Post-Handling: After handling, wash hands and arms thoroughly.[1][7]

II. Emergency Procedures: Accidental Spills

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up:

    • Absorb liquid solutions with a finely-powdered, inert liquid-binding material (e.g., diatomite, universal binders).[1]

    • For dry spills, carefully collect the material in a manner that avoids dust generation. A damp cloth or a HEPA-filtered vacuum is recommended.[8]

    • Decontaminate all surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Place all contaminated materials into a labeled, sealed container for disposal according to regulations.[1][8]

III. Disposal Plan

  • Waste Collection: All waste materials, including contaminated PPE, cleaning materials, and excess compound, must be collected in appropriately labeled and sealed containers.

  • Regulatory Compliance: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1]

  • Licensed Carrier: Ensure that the final disposal is carried out by a licensed waste carrier.[4] Do not allow the product to enter drains or water courses.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.